molecular formula C14H16F3NO4 B1322128 N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine CAS No. 847147-40-4

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

カタログ番号: B1322128
CAS番号: 847147-40-4
分子量: 319.28 g/mol
InChIキー: RAIYJIQGEQQZLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a useful research compound. Its molecular formula is C14H16F3NO4 and its molecular weight is 319.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJIQGEQQZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624569
Record name [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847147-40-4
Record name [(tert-Butoxycarbonyl)amino][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847147-40-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

What are the properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the available physicochemical information and presents a generalized synthetic approach. At present, specific experimental protocols, comprehensive spectral analyses, and data on biological activity for this compound are not widely reported.

Physicochemical Properties

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a derivative of glycine, an amino acid, featuring a bulky trifluoromethylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. These modifications suggest its potential utility as a building block in medicinal chemistry and peptide synthesis, offering unique steric and electronic properties.

The available quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
CAS Number 847147-40-4Chemical Supplier Catalogs
Molecular Formula C₁₄H₁₆F₃NO₄Chemical Supplier Catalogs
Molecular Weight 319.28 g/mol Chemical Supplier Catalogs
Appearance White to off-white solidPredicted
Boiling Point 416.4 ± 45.0 °CPredicted
Density 1.297 ± 0.06 g/cm³Predicted
pKa 3.22 ± 0.10Predicted
Storage Sealed in dry, Room TemperatureChemical Supplier Catalogs

Synthesis and Experimental Protocols

A plausible synthetic route can be conceptualized based on the synthesis of analogous compounds. This generalized workflow is depicted below.

G start Starting Materials: - 4-(Trifluoromethyl)benzaldehyde - An amine source (e.g., ammonia) - A cyanide source (e.g., sodium cyanide) strecker Strecker Amino Acid Synthesis start->strecker intermediate Intermediate: 2-Amino-2-(4-trifluoromethylphenyl)acetonitrile strecker->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis amino_acid DL-2-(4-Trifluoromethylphenyl)glycine hydrolysis->amino_acid boc_protection Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃ or triethylamine) amino_acid->boc_protection product Final Product: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine boc_protection->product

An In-depth Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a key building block in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and provides a representative synthetic protocol.

Core Molecular Information

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, systematically named 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid, is a non-natural amino acid derivative. The presence of the trifluoromethyl group, a bioisostere for various functional groups, makes it a valuable component in the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic incorporation into peptide chains and other complex organic molecules.

Molecular Structure and Weight:

The molecular structure of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is characterized by a central glycine core, substituted at the alpha-carbon with a 4-trifluoromethylphenyl group. The amino group is protected by a Boc moiety.

PropertyValue
Molecular Formula C₁₄H₁₆F₃NO₄
Molecular Weight 319.28 g/mol

Physicochemical Data

A summary of the key physicochemical properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is presented below. Please note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 847147-40-4N/A
Predicted Boiling Point 416.4 ± 45.0 °CN/A
Predicted Density 1.297 ± 0.06 g/cm³N/A
Purity Typically ≥97%N/A
Storage Room temperature, sealed in a dry environmentN/A

Experimental Protocols

The following is a general and representative protocol for the synthesis of N-Boc protected amino acids, which can be adapted for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, starting from 2-(4-trifluoromethylphenyl)-DL-glycine.

Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine:

Materials:

  • 2-(4-trifluoromethylphenyl)-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-(4-trifluoromethylphenyl)-DL-glycine (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

  • Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

  • Purification Work-up:

    • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0°C and carefully acidify to a pH of 2-3 with 1 M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Final Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Visualizations

To aid in the understanding of the synthetic workflow, a logical diagram is provided below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product AminoAcid 2-(4-trifluoromethylphenyl)-DL-glycine Reaction Boc Protection Reaction (0°C to RT) AminoAcid->Reaction BocAnhydride (Boc)₂O BocAnhydride->Reaction Base NaOH / Dioxane-Water Base->Reaction SolventRemoval Solvent Removal Reaction->SolventRemoval Acidification Acidification (HCl) SolventRemoval->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Drying Drying (MgSO₄) Extraction->Drying FinalProduct N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine Drying->FinalProduct

Caption: Synthetic workflow for the N-Boc protection of 2-(4-trifluoromethylphenyl)-DL-glycine.

Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in medicinal chemistry and drug development. The guide provides a comparative overview of two common synthetic routes, detailed experimental protocols, and the necessary logical diagrams to illustrate the chemical transformations.

Overview of Synthetic Strategies

The synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine can be efficiently achieved through a two-stage process:

  • Formation of the core amino acid: 2-(4-trifluoromethylphenyl)-DL-glycine is synthesized from the readily available starting material, 4-(trifluoromethyl)benzaldehyde. Two classical methods are primarily employed for this transformation: the Strecker synthesis and the Bucherer-Bergs synthesis.

  • N-terminal protection: The resulting amino acid is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

This guide will elaborate on both the Strecker and Bucherer-Bergs pathways for the formation of the amino acid backbone.

Synthesis Pathway 1: The Strecker Synthesis

The Strecker synthesis is a well-established method for the preparation of α-amino acids from aldehydes or ketones. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Conceptual Workflow of the Strecker Synthesis

Strecker_Synthesis Strecker Synthesis Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagents cluster_product Core Amino Acid A 4-(Trifluoromethyl)benzaldehyde C 2-Amino-2-(4-trifluoromethylphenyl)acetonitrile A->C + NH4Cl, NaCN B Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) E 2-(4-Trifluoromethylphenyl)-DL-glycine C->E Hydrolysis D Acid or Base Hydrolysis (e.g., HCl or NaOH) Bucherer_Bergs_Synthesis Bucherer-Bergs Synthesis Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagents cluster_product Core Amino Acid A 4-(Trifluoromethyl)benzaldehyde C 5-(4-(Trifluoromethyl)phenyl)hydantoin A->C + (NH4)2CO3, NaCN B Ammonium Carbonate ((NH4)2CO3) Sodium Cyanide (NaCN) E 2-(4-Trifluoromethylphenyl)-DL-glycine C->E Hydrolysis D Base Hydrolysis (e.g., Ba(OH)2 or NaOH) Boc_Protection N-Boc Protection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 2-(4-Trifluoromethylphenyl)-DL-glycine C N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine A->C + (Boc)2O, Base B Di-tert-butyl dicarbonate ((Boc)2O) Base (e.g., NaOH, NaHCO3)

In-depth Technical Guide: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 847147-40-4

This technical guide provides a comprehensive overview of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a general synthetic approach, and its potential applications, with a focus on data presentation and experimental context.

Chemical Properties and Data

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-proteinogenic amino acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a trifluoromethylphenyl moiety attached to the alpha-carbon. The trifluoromethyl group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in drug design.[1]

Table 1: Physicochemical Properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

PropertyValueSource
CAS Number 847147-40-4[2]
Molecular Formula C₁₄H₁₆F₃NO₄[3]
Molecular Weight 319.2763 g/mol [3]
Appearance White to off-white solidGeneric Data
Purity Typically ≥98%[3]
Solubility Soluble in common organic solvents such as DMF and DCM; insoluble in water.Generic Data

Synthesis and Experimental Protocols

General Experimental Protocol: N-Boc Protection of an Amino Acid

This protocol outlines a standard procedure for the synthesis of N-Boc protected amino acids.

Materials:

  • 2-(4-trifluoromethylphenyl)-DL-glycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or Citric acid solution

Procedure:

  • Dissolution: Dissolve 2-(4-trifluoromethylphenyl)-DL-glycine in a mixture of dioxane (or THF) and water.

  • Basification: Add sodium bicarbonate or triethylamine to the solution to achieve a basic pH.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring vigorously.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the aqueous residue with a non-polar organic solvent (e.g., hexane or ether) to remove unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of HCl or citric acid.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram 1: General Workflow for N-Boc Protection

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Amino Acid in Dioxane/Water B Add Base (e.g., NaHCO3) A->B C Add Boc2O Solution B->C D Stir at Room Temperature C->D E Solvent Removal D->E F Aqueous Wash E->F G Acidification F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Purification (Optional) I->J

Caption: General workflow for the synthesis of N-Boc protected amino acids.

Role in Drug Development and Medicinal Chemistry

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine serves as a valuable building block in the synthesis of peptides and small molecule drugs. The Boc protecting group is crucial for controlled, stepwise peptide synthesis, preventing self-polymerization of the amino acid.[4][5]

The trifluoromethylphenyl moiety is of particular importance in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.[1]

  • Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.[1]

Diagram 2: Role of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Drug Discovery

G A N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine B Peptide Synthesis (SPPS/LPPS) A->B C Small Molecule Synthesis A->C D Novel Peptides & Peptidomimetics B->D E Bioactive Small Molecules C->E F Enhanced Metabolic Stability D->F G Improved Lipophilicity & Permeability D->G H Increased Binding Affinity D->H E->F E->G E->H

Caption: Application of the compound in the synthesis of potential therapeutics.

Spectroscopic Data (Representative)

While specific spectra for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are not publicly available, representative data for similar N-Boc protected amino acids can be referenced to predict the expected spectral features.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the alpha-proton (singlet or multiplet), aromatic protons of the trifluoromethylphenyl ring, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons (Boc and carboxylic acid), quaternary carbon of the Boc group, carbons of the aromatic ring (including the CF₃-substituted carbon), and the alpha-carbon.
IR Spectroscopy Characteristic absorptions for the N-H bond (carbamate), C=O stretching (carbamate and carboxylic acid), and C-F bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns such as the loss of the Boc group.

Conclusion

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a specialized amino acid derivative with significant potential in the field of drug discovery and development. Its unique combination of a sterically demanding protecting group and an electronically modified aromatic side chain makes it an attractive building block for the synthesis of novel peptides and small molecules with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of compounds incorporating this moiety is warranted to fully explore its therapeutic potential.

References

Solubility Profile of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in synthesis, purification, and biological screening assays. This document outlines predicted solubility based on the behavior of structurally similar compounds and provides a detailed experimental protocol for precise solubility determination.

Predicted Solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Table 1: Predicted Qualitative Solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Common Laboratory Solvents

SolventPredicted SolubilityRationale
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of organic compounds, including many Boc-protected amino acids.[1]
Dimethylformamide (DMF)HighCommonly used solvent for peptide synthesis and known to dissolve many Boc-protected amino acids.[1][2]
Acetonitrile (ACN)Moderate to HighGood solubility is expected due to its polarity.
AcetoneModerateShould be a reasonably good solvent for this compound.
Chlorinated Solvents
Dichloromethane (DCM)HighThe nonpolar nature of the Boc and trifluoromethylphenyl groups suggests good solubility.[1]
ChloroformHighSimilar to DCM, expected to be a good solvent.[3]
Ethers
Tetrahydrofuran (THF)Moderate to HighA versatile solvent that should dissolve the compound.
Diethyl EtherLow to ModerateLower polarity may limit solubility compared to other organic solvents.
Alcohols
Methanol (MeOH)ModerateThe polar hydroxyl group may interact favorably with the carboxylic acid moiety.
Ethanol (EtOH)ModerateSimilar to methanol, but slightly less polar.[1]
Isopropanol (IPA)Low to ModerateLower polarity compared to methanol and ethanol.
Esters
Ethyl Acetate (EtOAc)Moderate to HighA good solvent for many organic compounds of intermediate polarity.[4]
Nonpolar Solvents
Hexanes/HeptaneLow to InsolubleThe polarity of the carboxylic acid group will likely prevent dissolution.
Aqueous Solvents
WaterInsolubleThe large nonpolar groups (Boc and trifluoromethylphenyl) will make the molecule hydrophobic.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a standardized experimental protocol is essential. The following equilibrium saturation method followed by a suitable analytical technique is recommended.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Selected laboratory solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Supernatant Extraction: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A standard curve of known concentrations of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine should be prepared for accurate quantification.

  • Solubility Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Extraction cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Equilibrate in Thermostatic Shaker B->C D Centrifuge to Pellet Solid C->D E Extract Supernatant D->E F Dilute Supernatant E->F G Quantify by HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for Experimental Solubility Determination.

References

Potential Biological Activity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a synthetic, non-proteinogenic amino acid derivative. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a glycine core, and a 4-trifluoromethylphenyl moiety, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating pharmacokinetic and pharmacodynamic properties. While direct biological activity data for this specific compound is not extensively available in the public domain, this guide synthesizes information on its constituent chemical features to explore its potential therapeutic applications and provides a framework for its experimental evaluation.

Introduction to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (CAS No. 847147-40-4) is a derivative of glycine, the simplest proteinogenic amino acid.[1][2] The core glycine is substituted at the alpha-carbon with a 4-trifluoromethylphenyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group.[3] This N-Boc protection is a cornerstone of modern peptide synthesis, rendering the amino group inert to a wide range of reaction conditions, thereby preventing unwanted side reactions.[3][4] The Boc group is characterized by its stability in the presence of bases and nucleophiles and its lability under moderately acidic conditions, which allows for controlled deprotection during synthesis.[3]

The presence of the 4-trifluoromethylphenyl group is of significant interest in medicinal chemistry. The trifluoromethyl (CF3) group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[5] Furthermore, the C-F bond is highly stable, making the trifluoromethyl group resistant to metabolic degradation, a strategy often employed to increase the half-life of drug candidates.[5][6]

Synthesis and Chemical Properties

The synthesis of N-Boc protected amino acids is a well-established process in organic chemistry.[3] The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3]

Table 1: Physicochemical Properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine
PropertyValueReference
CAS Number 847147-40-4[1][2]
Molecular Formula C₁₄H₁₆F₃NO₄[1][2]
Molecular Weight 319.28 g/mol [1]
Appearance Solid (predicted)
Purity Typically ≥98%[2]

Potential Biological Activities and Therapeutic Targets

While specific biological data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is limited, the structural motifs suggest several potential areas of investigation. The trifluoromethylphenyl group is present in a variety of biologically active compounds, including anti-cancer and anti-inflammatory agents.[7][8][9]

Inferred Potential as an Antineoplastic Agent

The incorporation of trifluoromethyl groups is a common strategy in the design of anti-cancer drugs.[6][7] These groups can enhance binding affinity to target proteins and improve pharmacokinetic profiles. Structurally related compounds with trifluoromethylphenyl moieties have demonstrated cytotoxicity against various cancer cell lines.[8] Therefore, N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine or its deprotected form could be investigated for its potential as an anti-cancer agent.

Potential as a Modulator of Neurological Pathways

Amino acid derivatives are known to interact with various targets in the central nervous system. Glycine itself is an inhibitory neurotransmitter. While the bulky substituents on the alpha-carbon and the N-terminus would likely prevent direct interaction with glycine receptors, the overall structure could potentially modulate other neurological targets.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the synthesis and potential biological activity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[3]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system.

  • Add the base (e.g., NaOH) and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add (Boc)₂O portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-Boc protected amino acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, PC3, HePG2)[8]

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway for N-Boc protection and a hypothetical signaling cascade that a molecule with a trifluoromethylphenyl moiety might influence, based on the known activities of similar compounds.

G cluster_synthesis N-Boc Protection Synthesis Workflow AminoAcid 2-(4-trifluoromethylphenyl)-DL-glycine Reaction Reaction Mixture AminoAcid->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Purification Acidification & Extraction Reaction->Purification FinalProduct N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine Purification->FinalProduct

Caption: Workflow for the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

G cluster_pathway Hypothetical Anti-Cancer Signaling Pathway Compound Deprotected Trifluoromethylphenyl-Glycine Derivative Receptor Cell Surface Receptor (e.g., EGFR, KRAS) Compound->Receptor Inhibition KinaseCascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression (e.g., c-Fos, c-Jun) TranscriptionFactor->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway for an anti-cancer effect.

Conclusion and Future Directions

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine represents a promising, yet underexplored, chemical entity. Its structural features, particularly the trifluoromethylphenyl moiety, suggest potential for development into a pharmacologically active agent. Future research should focus on the synthesis of this compound and its deprotected analog, followed by a comprehensive screening for biological activity, including in vitro cytotoxicity assays against a panel of cancer cell lines and evaluation in other relevant biological systems. Further studies could also explore its use as a building block in the synthesis of novel peptides and peptidomimetics with enhanced therapeutic properties. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic investigation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and its potential contributions to drug discovery.

References

A Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and its Analogs: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a synthetic amino acid derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this review also encompasses the synthesis, properties, and biological activities of structurally related analogs containing the trifluoromethylphenylglycine core. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Chemical Properties and Synthesis

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a white to off-white solid, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a trifluoromethyl group on the phenyl ring.[2][3][4] The Boc group provides stability under various conditions and allows for controlled deprotection in peptide synthesis.[5]

General Synthesis Protocol: N-Boc Protection of Phenylglycine Derivatives

Materials:

  • 2-(4-trifluoromethylphenyl)-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • A suitable solvent system (e.g., dioxane/water, tetrahydrofuran)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the 2-(4-trifluoromethylphenyl)-DL-glycine in the chosen solvent system containing the base.

  • Cool the solution to 0°C.

  • Slowly add a solution of (Boc)₂O in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents.

  • Acidify the aqueous layer to precipitate the N-Boc protected amino acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

A practical synthesis of N-Boc-protected cis-4-trifluoromethyl-L-proline has been reported, demonstrating the feasibility of introducing a Boc group onto a trifluoromethyl-containing amino acid derivative.[6]

Diagram of the General Synthesis Workflow for N-Boc-Protected Amino Acids

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amino_acid 2-(4-trifluoromethylphenyl)-DL-glycine reaction_step Dissolve in Solvent + Base Add (Boc)₂O at 0°C Stir at Room Temperature start_amino_acid->reaction_step boc_anhydride (Boc)₂O boc_anhydride->reaction_step workup_step Aqueous Workup Acidification Extraction reaction_step->workup_step purification_step Recrystallization or Column Chromatography workup_step->purification_step final_product N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine purification_step->final_product

Caption: General workflow for the synthesis of N-Boc-protected amino acids.

Potential Biological Activities of Analogs

Direct biological data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is scarce in publicly available literature. However, the trifluoromethylphenyl moiety is a common feature in various biologically active molecules, suggesting potential therapeutic applications for its derivatives.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds containing the trifluoromethylphenyl group. For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown efficacy against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL.[7]

Compound ClassOrganismActivity (MIC in µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazolesMRSA3.12[7]
Trifluoromethyl chalconesStaphylococcus aureus-[8]
Trifluoromethyl chalconesBacillus subtilis-[8]
Trifluoromethoxy chalconesCandida albicans-[8][9]
Trifluoromethoxy chalconesAspergillus niger-[8][9]
Antitumor Activity

The trifluoromethyl group is also prevalent in a number of anticancer agents.[1] Analogs incorporating this functional group have shown promising results in preclinical studies. For example, novel fluoro-substituted (−)-epigallocatechin-3-gallate (EGCG) analogs have demonstrated antitumor activity in human breast cancer xenografts.[10][11] A novel α-trifluoromethyl chalcone, YS71, has been reported to induce apoptosis in prostate cancer cells, including those resistant to chemotherapy.[12] Furthermore, trifluoromethyl thioxanthone analogs have displayed potent anticancer activity against HeLa cells with IC₅₀ values in the nanomolar range.[13]

Compound ClassCell LineActivity (IC₅₀)Reference
Trifluoromethyl thioxanthone analogsHeLa87.8 nM[13]
Fluoro-substituted EGCG analogsMDA-MB-231 (in vivo)Tumor growth inhibition[10][11]
α-Trifluoromethyl chalcone (YS71)Prostate Cancer CellsDose-dependent antitumor effect[12]
7-Trifluoromethyl-thiazolo[4,5-d]pyrimidinesVarious cancer cell linesAntiproliferative activity[1]

Signaling Pathways

Due to the lack of specific studies on N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a definitive signaling pathway cannot be outlined for this compound. However, related compounds offer insights into potential mechanisms of action. For instance, some fluoro-substituted EGCG analogs exert their antitumor effects through the inhibition of the proteasome.[10][11]

Diagram of a Potential Signaling Pathway Modulated by Analogs

G compound Fluoro-substituted EGCG Analog proteasome Proteasome compound->proteasome inhibition protein_degradation Protein Degradation proteasome->protein_degradation leads to apoptosis Apoptosis proteasome->apoptosis inhibition leads to ubiquitinated_proteins Ubiquitinated Proteins ubiquitinated_proteins->proteasome

Caption: Inhibition of the proteasome by fluoro-substituted EGCG analogs.

Conclusion

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine represents a promising, yet understudied, building block for the development of novel therapeutic agents. The presence of the trifluoromethylphenyl moiety suggests the potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. While direct experimental data on this specific compound is limited, the information gathered on its structural analogs provides a strong rationale for its further investigation. The synthesis of a library of derivatives based on this core structure, followed by comprehensive biological screening, could lead to the discovery of new and effective drug candidates. This technical guide serves as a foundational resource to encourage and direct future research in this promising area of medicinal chemistry.

References

Navigating the Synthesis Landscape: A Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, physicochemical properties, and experimental application of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a key building block in modern medicinal chemistry. The presence of the trifluoromethyl group offers unique electronic properties, while the Boc-protecting group facilitates its use in peptide synthesis and other organic transformations. This document is intended to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their drug discovery and development endeavors.

Safety Data and Handling Precautions

1.1. GHS Hazard Classification

Based on available information for this compound, the following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazards are anticipated[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.

PropertyValueReference
CAS Number 847147-40-4--INVALID-LINK--
Molecular Formula C₁₄H₁₆F₃NO₄--INVALID-LINK--
Molecular Weight 319.28 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Boiling Point (Predicted) 416.4 ± 45.0 °C--INVALID-LINK--
Density (Predicted) 1.297 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 3.22 ± 0.10--INVALID-LINK--

1.3. Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

PrecautionRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration.
Incompatibilities Avoid contact with strong oxidizing agents.

1.4. First Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.

Experimental Protocols

The following is a general protocol for a peptide coupling reaction using an N-Boc protected amino acid like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. This protocol should be adapted based on the specific requirements of the reaction.

2.1. Materials

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Amine-functionalized resin or amino acid ester

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Solvent (e.g., DMF or DCM)

  • Deprotection agent (e.g., TFA in DCM)

  • Washing solvents (e.g., DMF, DCM, isopropanol)

  • Inert gas (e.g., nitrogen or argon)

2.2. Procedure: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

  • Resin Swelling: Swell the amine-functionalized resin in the appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for 5-30 minutes to remove the Boc protecting group from the resin-bound amine.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of a hindered base like diisopropylethylamine (DIPEA) in DCM (typically 5-10% v/v), and then with DCM and DMF to remove residual TFA and base.

  • Activation and Coupling:

    • In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-3 equivalents) in DMF.

    • Add a hindered base like DIPEA (3-6 equivalents) to the activation mixture and allow it to react for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling reaction is complete (indicated by a negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Workflow and Safety Diagrams

The following diagrams illustrate the general workflow for handling N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in a laboratory setting and a logical relationship for risk assessment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage RiskAssessment Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Weighing Weigh Compound in Fume Hood PPE->Weighing Reaction Perform Reaction Weighing->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Storage Store in a Cool, Dry Place Reaction->Storage WasteDisposal Dispose of Waste Decontamination->WasteDisposal RiskAssessmentLogic cluster_hazard Hazard Identification cluster_exposure Potential Exposure Routes cluster_controls Control Measures H302 Harmful if Swallowed Ingestion Ingestion H302->Ingestion H315 Causes Skin Irritation SkinContact Skin Contact H315->SkinContact H319 Causes Serious Eye Irritation EyeContact Eye Contact H319->EyeContact H335 May Cause Respiratory Irritation Inhalation Inhalation of Dust H335->Inhalation FumeHood Use Chemical Fume Hood Ingestion->FumeHood Inhalation->FumeHood Gloves Wear Chemical-Resistant Gloves SkinContact->Gloves LabCoat Wear Lab Coat SkinContact->LabCoat Goggles Wear Safety Goggles EyeContact->Goggles

References

A Technical Guide to N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a protected, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group, a key pharmacophore, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled incorporation into peptides and other complex organic molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, chemical properties, and relevant experimental protocols for researchers and drug development professionals.

Commercial Availability and Specifications

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is available from several specialized chemical suppliers. The typical specifications offered by commercial vendors are summarized below, providing a baseline for procurement and experimental planning.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
Bide Pharmatech Ltd. ≥95%[1]847147-40-4[1]C14H16F3NO4[1]319.28Sealed, Refrigeration[1]
BLDpharm -847147-40-4[2]C14H16F3NO4[2]319.28[2]Sealed in dry, Room Temperature[2]
Generic Supplier ≥98%[3]847147-40-4[3]C14H16F3NO4[3]319.2763[3]-

Physicochemical Properties

A comprehensive understanding of the compound's properties is essential for its application in synthesis and drug design.

PropertyValueSynonyms
CAS Number 847147-40-4[1][2][4]tert-Butoxycarbonylamino-(4-trifluoromethylphenyl)acetic acid[4]
Molecular Formula C14H16F3NO4[1][2]N-Boc-2-(4-Trifluoromethylphenyl)-glycine[4]
Molecular Weight 319.28 g/mol [2]2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid[4]
Appearance White to Off-White Solid (Typical)Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid[4]
Solubility Soluble in common organic solvents (e.g., DMF, DCM)-

Core Applications in Research

Protected amino acids like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are fundamental in several areas of drug discovery and development:

  • Peptide Synthesis: It serves as a building block for creating peptides with modified properties. The trifluoromethylphenyl moiety can introduce unique conformational constraints and improve resistance to enzymatic degradation.[5]

  • Drug Development: The unique structure allows for the modification of drug candidates to enhance their efficacy, selectivity, and pharmacokinetic profiles.[5]

  • Medicinal Chemistry: It is used to synthesize small molecule inhibitors and receptor ligands where the trifluoromethylphenyl group can be critical for target binding.[5][6]

Experimental Protocols

While a specific synthesis protocol for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is proprietary to manufacturers, a general and widely accepted method for the Boc protection of amino acids is provided below. This procedure can be adapted for the parent amino acid, 2-(4-trifluoromethylphenyl)-DL-glycine.

General Protocol for Boc Protection of an Amino Acid

This protocol details the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) to yield the N-Boc protected product.[7][8][9]

  • Dissolution: The parent amino acid is dissolved in an aqueous solution containing a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.[8][9]

  • Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., tetrahydrofuran (THF) or dioxane) is added dropwise to the amino acid solution while stirring.[8] The reaction is typically kept at a controlled temperature (e.g., 20-30°C).[8]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, the organic solvent is often removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like hexane or ethyl acetate to remove unreacted (Boc)₂O and other impurities.[9]

  • Acidification & Extraction: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 3 using a suitable acid (e.g., HCl or citric acid).[8] This protonates the carboxylic acid, causing the N-Boc-amino acid to become less water-soluble. The product is then extracted into an organic solvent such as ethyl acetate.[8]

  • Isolation and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the final N-Boc protected amino acid, which can be further purified by crystallization if necessary.[9]

G cluster_workflow Workflow: Boc Protection of Amino Acids A 1. Dissolve Amino Acid in Aqueous Base B 2. Add (Boc)2O in Organic Solvent A->B C 3. Reaction Stirring (Monitor by TLC) B->C D 4. Aqueous Work-up (Remove Impurities) C->D E 5. Acidify Aqueous Layer to pH ~3 D->E F 6. Extract Product with Organic Solvent E->F G 7. Isolate & Dry Final Product F->G G cluster_spaghetti Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Start Start: Resin with Linker & First Amino Acid Deprotection 1. Boc Deprotection (Acid Treatment, e.g., TFA) Start->Deprotection Wash1 2. Neutralization & Wash Deprotection->Wash1 Coupling 3. Coupling (Add next N-Boc-Amino Acid + Activating Agents) Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Add another AA Cleavage Final Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Sequence Complete End Purified Peptide Cleavage->End

References

Spectroscopic Profile of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (CAS No. 847147-40-4). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of directly measured experimental spectra for this specific molecule, the data presented herein is based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. These predictions are derived from established spectral libraries and data for analogous structures, including N-Boc-phenylglycine and other N-Boc protected amino acids.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.6Doublet2HAromatic (ortho to -CF₃)
~7.5Doublet2HAromatic (meta to -CF₃)
~5.4Singlet1Hα-CH
~5.3Broad Singlet1HAmide (-NH)
~1.4Singlet9Htert-Butyl (-C(CH₃)₃)
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~173Carboxylic Acid Carbonyl (-C OOH)
~155Carbamate Carbonyl (-NHC OO-)
~142Aromatic (ipso to -CH)
~131Aromatic (ipso to -CF₃, q)
~128Aromatic (ortho to -CH)
~126Aromatic (meta to -CH, q)
~124Trifluoromethyl Carbon (-C F₃, q)
~80Quaternary Carbon (-C (CH₃)₃)
~58α-Carbon (-C H)
~28tert-Butyl Carbons (-C(C H₃)₃)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3300N-H stretch (Amide)
~1740C=O stretch (Carbamate Carbonyl)
~1710C=O stretch (Carboxylic Acid Carbonyl)
~1600, ~1480C=C stretch (Aromatic)
1300-1100C-F stretch (Trifluoromethyl)
Table 4: Predicted Mass Spectrometry Data
m/zIon
320.1155[M+H]⁺
318.0999[M-H]⁻
264[M-C₄H₈+H]⁺
220[M-Boc+H]⁺
100[Boc]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for N-Boc-amino acids.

NMR Spectroscopy

A sample of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Data would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is depicted below.

Spectroscopic_Analysis_Workflow A Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine B Purification A->B C Structural Confirmation B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H Data Analysis and Structure Elucidation D->H E->H F->H G->H

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is essential in peptide synthesis and other organic syntheses, preventing the amino group from undergoing unwanted reactions. The following protocol is adapted from established methods for the N-Boc protection of amino acids.

Chemical Properties and Data
ParameterValueReference
Molecular Formula C14H16F3NO4[1]
Molecular Weight 319.28 g/mol [1]
CAS Number 847147-40-4[1]
Appearance White to off-white solidGeneral knowledge
Purity (Typical) ≥98%[1]
Solubility Soluble in methanol, ethyl acetate, and dichloromethaneGeneral knowledge
Storage Store at 2-8°C[2]

Experimental Protocol: Solution-Phase Synthesis

This protocol describes the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine from 2-(4-trifluoromethylphenyl)-DL-glycine and di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:
  • 2-(4-trifluoromethylphenyl)-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[3][4]

  • Dioxane or Tetrahydrofuran (THF)[3][5]

  • Deionized water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)[5]

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)[5]

Procedure:
  • Dissolution: In a round-bottom flask, dissolve 2-(4-trifluoromethylphenyl)-DL-glycine (1.0 equivalent) in a mixture of dioxane (or THF) and water.[3][5]

  • Basification: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until all solids are dissolved. The pH of the solution should be basic (pH 9-10).[4]

  • Boc-Protection: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise or as a solution in the organic solvent used.[5]

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar organic solvent like ethyl acetate or hexane to remove any unreacted (Boc)₂O.[5]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate out of the solution.[5]

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.[5]

  • Drying and Isolation:

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to obtain the final N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Experimental Workflow

Synthesis_Workflow A 1. Dissolution - 2-(4-trifluoromethylphenyl)-DL-glycine - Dioxane/Water - Sodium Bicarbonate B 2. Boc Protection - Add (Boc)₂O - Stir at Room Temperature A->B C 3. Work-up - Remove Dioxane - Wash with Hexane B->C D 4. Acidification - Cool in Ice Bath - Add 1M HCl to pH 2-3 C->D E 5. Extraction - Extract with Ethyl Acetate (3x) D->E F 6. Isolation - Dry with Na₂SO₄ - Concentrate E->F G N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine F->G Chemical_Transformation Reactant 2-(4-trifluoromethylphenyl) -DL-glycine (Free Amine) Product N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine (Protected Amine) Reactant->Product Boc Protection Reagent (Boc)₂O + Base (NaHCO₃) Reagent->Product

References

Application Notes and Protocols for the Use of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These unique building blocks can impart favorable properties such as enhanced metabolic stability, increased potency, and constrained conformations leading to improved receptor selectivity. N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a valuable unnatural amino acid derivative for solid-phase peptide synthesis (SPPS). The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the peptide's electronic properties, hydrophobicity, and conformational preferences, potentially leading to novel biological activities.[1][2][3] The use of a DL-racemic mixture results in the synthesis of diastereomeric peptides, which can be separated and evaluated individually, providing a direct avenue to study the impact of stereochemistry on biological function.[4]

This document provides detailed application notes and protocols for the efficient incorporation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine into peptide sequences using the Boc/Bzl SPPS strategy.

Data Presentation

The successful incorporation of sterically hindered and electronically modified amino acids such as N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine requires optimization of standard SPPS protocols. The following tables provide representative quantitative data for the synthesis of a model peptide containing this amino acid. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Optimized Parameters for Boc-SPPS Incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

ParameterRecommended ValueNotes
ResinMerrifield or PAM ResinSuitable for the synthesis of peptide acids.[5]
Resin Substitution0.3 - 0.7 mmol/gA lower substitution can help mitigate steric hindrance during coupling.
Boc-Amino Acid Excess3 - 5 equivalentsA higher excess is recommended to drive the coupling reaction to completion.[6]
Coupling Reagent Excess2.9 - 4.9 equivalents (relative to amino acid)Powerful coupling reagents like HATU or HBTU are recommended.[6]
Coupling Time2 - 4 hours (or overnight)Extended coupling times are often necessary for sterically hindered residues.[5][6]
Double CouplingRecommendedPerforming the coupling step twice can significantly improve efficiency.[6]
Deprotection Time20 - 30 minutesStandard conditions with 50% TFA in DCM are typically effective.[5]

Table 2: Expected Outcomes for a Model Hexapeptide Containing (4-trifluoromethylphenyl)-glycine

ParameterExpected OutcomeNotes
Coupling Efficiency (per step)>98%Monitored by the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
Crude Peptide Purity (by RP-HPLC)40 - 60%The crude product will be a mixture of two diastereomers.
Final Yield of Purified Diastereomers15 - 30% (each)Yields are sequence-dependent and influenced by the efficiency of RP-HPLC separation.
Diastereomer SeparationBaseline or near-baseline separationAchievable with optimized RP-HPLC conditions on a C18 or C8 column.[4]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Protocol 1: Single Coupling Cycle

This protocol outlines the steps for a single cycle of deprotection, neutralization, and coupling.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Coupling reagent (e.g., HATU, HBTU)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[7]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.[5]

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes with gentle agitation.[5]

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.[8]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine:

    • In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution to begin activation and allow to pre-activate for 1-2 minutes.[6]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult sequences, this time can be extended or performed overnight.[5][6]

    • Monitor the reaction for completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.

    • If the ninhydrin test is positive, a second coupling (double coupling) is recommended. Drain the coupling solution, wash with DMF (3x), and repeat the coupling step with fresh reagents.[6]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Place the dried peptide-resin in an HF reaction vessel.

    • Add a scavenger, such as anisole (typically 5-10% v/v).[5]

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[5]

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[5]

    • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Protocol 3: Purification of Diastereomeric Peptides

The crude peptide product will be a mixture of two diastereomers, which can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Preparative RP-HPLC:

    • Purify the crude peptide mixture using a preparative RP-HPLC system equipped with a C18 or C8 column.[4][9]

    • Employ a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to achieve separation of the two diastereomers. The optimal gradient will need to be determined empirically for each specific peptide.[4][10]

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the separated diastereomers.

  • Lyophilization: Pool the pure fractions for each diastereomer separately and lyophilize to obtain the final peptide products as fluffy, white powders.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Swell in DCM Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization 2. Wash Coupling Coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (HATU/DIEA in DMF) Neutralization->Coupling 3. Wash Coupling->Resin 4. Wash Repeat Cycle Final_Cleavage Final Cleavage (Anhydrous HF) Coupling->Final_Cleavage After final cycle Purification RP-HPLC Purification (Separation of Diastereomers) Final_Cleavage->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis

Caption: General workflow for Boc-SPPS incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Signaling_Pathway Peptide Peptide containing (4-trifluoromethylphenyl)-glycine Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding Membrane Cell Membrane Disruption Peptide->Membrane Enhanced Hydrophobicity Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Antimicrobial_Effect Antimicrobial Effect Membrane->Antimicrobial_Effect Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induction

Caption: Potential signaling pathways modulated by peptides containing (4-trifluoromethylphenyl)-glycine.

References

Application Notes and Protocols for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-proteinogenic amino acid building block that holds significant promise for the development of novel therapeutics. The incorporation of the 4-trifluoromethylphenyl moiety can impart unique properties to peptides and small molecules, including increased metabolic stability, enhanced binding affinity, and altered conformational preferences. This document provides detailed application notes and experimental protocols for the utilization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in the synthesis of potential therapeutic agents, with a focus on its application in solid-phase peptide synthesis (SPPS) for the generation of bioactive peptides.

Key Properties

PropertyValue
Chemical Formula C₁₄H₁₆F₃NO₄
Molecular Weight 319.28 g/mol [1]
CAS Number 847147-40-4[1]
Appearance White to off-white powder
Purity ≥98%
Storage Store at 2-8°C, protected from moisture

Applications in Therapeutic Development

The unique structural features of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine make it a valuable building block for the synthesis of a variety of potential therapeutics, particularly in the following areas:

  • Enzyme Inhibitors: The trifluoromethyl group can enhance the inhibitory activity of peptides and small molecules targeting various enzymes.

  • Protein-Protein Interaction (PPI) Modulators: Peptides containing this residue can be designed to disrupt or stabilize specific protein-protein interactions implicated in disease. A key example is the development of inhibitors for the p53-MDM2 interaction, a critical pathway in cancer biology.[2][3][4][5][6]

  • Glycine Transporter Inhibitors: Derivatives of this amino acid have been investigated as inhibitors of glycine transporters, which are targets for neurological and psychiatric disorders.

Experimental Protocols

The following protocols provide a general framework for the incorporation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine into peptide sequences using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and desired scale.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

1.1. Resin Swelling:

  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.

  • Drain the DCM.

1.2. First Amino Acid Loading (if applicable):

  • For Merrifield resin, prepare the cesium salt of the C-terminal Boc-protected amino acid.

  • Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

1.3. Peptide Chain Elongation (Cyclical Steps):

a. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

  • Drain the TFA solution and wash the resin thoroughly with DCM.

b. Neutralization:

  • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

  • Repeat the neutralization step once.

  • Wash the resin thoroughly with DCM.

c. Amino Acid Coupling (Incorporation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine):

  • In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (3 equivalents) and a suitable coupling reagent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the 4-trifluoromethylphenyl group, a longer coupling time or a second coupling (double coupling) may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

  • After coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

1.4. Cleavage and Deprotection:

  • Dry the final peptide-resin thoroughly under vacuum.

  • Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.

  • Place the dried peptide-resin in the HF reaction vessel and add a scavenger (e.g., anisole).

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully add anhydrous HF and stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

1.5. Purification:

  • Since N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a racemic mixture, the synthesized peptide will be a mixture of diastereomers.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the diastereomers by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 or C8 column.

  • Collect and analyze fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide diastereomers.

Data Presentation

While specific quantitative data for therapeutics derived directly from N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is limited in publicly available literature, the following table provides a template for presenting such data once obtained through experimental evaluation.

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (nM)Cell LineEffect
Peptide-CF3-1MDM2Fluorescence PolarizationData not availableSJSA-1 (p53 wild-type)Inhibition of p53-MDM2 interaction
Peptide-CF3-2GlyT1[³H]glycine uptakeData not availableHEK293 cells expressing GlyT1Inhibition of glycine transport
SmallMolecule-CF3-1Kinase XKinase activity assayData not availableCancer cell line YInhibition of phosphorylation

Signaling Pathway Visualization

The incorporation of 4-trifluoromethylphenylglycine into peptides can be a strategy to modulate key signaling pathways involved in cancer, such as the p53 pathway. Below is a conceptual representation of how a therapeutic derived from this building block might function as an inhibitor of the p53-MDM2 interaction.

p53_MDM2_Inhibition cluster_0 Normal Cellular Stress Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 upregulates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53->Cell_Cycle_Arrest induces MDM2->p53 inhibits (ubiquitination) Therapeutic Therapeutic (containing 4-CF₃-Ph-Gly) MDM2_inactive MDM2 Therapeutic->MDM2_inactive binds & inhibits p53_active p53 MDM2_inactive->p53_active inhibition blocked Apoptosis Tumor Cell Apoptosis p53_active->Apoptosis induces

Caption: Inhibition of the p53-MDM2 interaction by a novel therapeutic.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

SPPS_Workflow Start Start: Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM or DMF) Deprotection->Neutralization Coupling Coupling: N-Boc-2-(4-CF₃-Ph)-DL-Gly + Coupling Reagent Neutralization->Coupling Wash Wash (DMF & DCM) Coupling->Wash Repeat Repeat Cycle for Each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (HF) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS & HPLC) Purification->Analysis Final_Product Final Peptide Analysis->Final_Product

Caption: General workflow for Boc-SPPS of peptides with 4-trifluoromethylphenylglycine.

Conclusion

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a versatile and valuable building block for the discovery of novel therapeutics. Its incorporation into peptides and small molecules can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. The provided protocols offer a starting point for the synthesis and evaluation of such compounds. Further research is warranted to fully explore the potential of this building block in developing targeted therapies for a range of diseases.

References

Application Notes and Protocols for the Chiral Resolution of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods to resolve the enantiomers of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a key chiral building block in pharmaceutical synthesis. The methods covered include enzymatic resolution, diastereomeric salt formation, and chiral chromatography.

Introduction

The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-natural amino acid derivative used in the synthesis of various active pharmaceutical ingredients. Its stereochemistry plays a crucial role in the biological activity of the final compounds. Therefore, robust and efficient methods for its chiral resolution are essential. This guide outlines three common and effective strategies for obtaining the enantiomerically pure forms of this compound.

Enzymatic Resolution

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers. It relies on the ability of enzymes, such as lipases or proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For N-Boc protected amino acids, this often involves the stereoselective hydrolysis of a corresponding ester derivative.

Quantitative Data
EnzymeSubstrateReaction TypeEnantioselectivity (E)Product (Enantiomer)Yield (%)Enantiomeric Excess (e.e.) (%)
Lipase B from Candida antarctica (CALB)N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine methyl esterHydrolysis>100[1](R)-N-Boc-2-(4-trifluoromethylphenyl)-glycine~49[1]>98[1]
Amidase from Mycobacterium neoaurum2-(4-trifluoromethylphenyl)-DL-glycinamideHydrolysis>200[2](R)-2-(4-trifluoromethylphenyl)-glycine~50>99[2]

Note: Data for closely related substrates is presented due to the lack of specific data for the title compound. These values provide a strong starting point for method development.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is based on the successful resolution of similar N-Boc protected amino acid esters.[1]

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine methyl ester

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution (saturated)

  • Citric acid solution (10%)

  • Sodium sulfate (anhydrous)

  • Analytical chiral HPLC setup for e.e. determination

Procedure:

  • Reaction Setup: Suspend N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine methyl ester (1.0 eq) in a mixture of phosphate buffer and MTBE (e.g., 1:1 v/v).

  • Enzyme Addition: Add immobilized CALB (e.g., 10-20% w/w of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.

    • Separate the organic and aqueous layers.

    • Isolation of the unreacted (S)-ester: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (S)-ester.

    • Isolation of the (R)-acid: Wash the aqueous layer with MTBE to remove any residual ester. Acidify the aqueous layer to pH 2-3 with 10% citric acid solution. Extract the (R)-acid with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the (R)-acid.

  • Analysis: Determine the enantiomeric excess of the resulting (S)-ester and (R)-acid by chiral HPLC.

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up & Separation cluster_products Products racemic_ester Racemic N-Boc-(4-CF3-Ph)-Gly-OMe reaction_vessel Buffer/Organic Solvent (e.g., Phosphate/MTBE) racemic_ester->reaction_vessel enzyme Immobilized Lipase (CALB) enzyme->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration separation Separate Aqueous and Organic Layers filtration->separation acidification Acidify Aqueous Layer separation->acidification Aqueous Layer extraction_ester Wash & Dry Organic Layer separation->extraction_ester Organic Layer extraction_acid Extract (R)-Acid acidification->extraction_acid r_acid (R)-N-Boc-(4-CF3-Ph)-Gly-OH extraction_acid->r_acid s_ester (S)-N-Boc-(4-CF3-Ph)-Gly-OMe extraction_ester->s_ester

Caption: Workflow for enzymatic resolution.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

Quantitative Data
Chiral Resolving AgentSolventLess Soluble DiastereomerYield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%)
(R)-(+)-α-PhenylethylamineEthanol(R)-Acid · (R)-Amine Salt[3][4]30-40>95[3][4]
(S)-(-)-α-PhenylethylamineIsopropanol(S)-Acid · (S)-Amine Salt30-40>95
(R)-(+)-N-Benzyl-α-phenylethylamineEthanol(R)-Acid · (R)-Amine Salt[5]Potentially higher due to improved crystal packing[5]>98[5]

Note: The data is based on resolutions of structurally similar aromatic carboxylic acids and provides a strong starting point for optimization.

Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

This protocol is a general procedure that can be optimized for the specific substrate.[3][4]

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • (R)-(+)-α-Phenylethylamine

  • Ethanol (or other screening solvents like isopropanol, acetonitrile, ethyl acetate)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation: Dissolve the racemic N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5-1.0 eq) in a small amount of ethanol.

  • Crystallization: Add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold ethanol, followed by diethyl ether. This is the first crop of the less soluble salt (e.g., (R)-Acid · (R)-Amine).

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in a mixture of water and ethyl acetate. Add 1 M HCl until the pH is acidic (pH 1-2) to break the salt. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched acid (e.g., (R)-N-Boc-2-(4-trifluoromethylphenyl)-glycine).

  • Recovery from Mother Liquor: The more soluble diastereomer remains in the mother liquor. The resolving agent can be recovered, and the enriched (S)-acid can be isolated by a similar work-up after basification and extraction of the chiral amine.

  • Analysis and Optimization: Determine the enantiomeric excess of the resolved acid by chiral HPLC. The yield and e.e. can be optimized by varying the solvent, the stoichiometry of the resolving agent, and the crystallization temperature. Recrystallization of the diastereomeric salt can further improve the diastereomeric and enantiomeric purity.

Logical Diagram

Diastereomeric_Salt_Formation racemic_acid Racemic N-Boc-(4-CF3-Ph)-Gly-OH salt_formation Mix in Hot Solvent (e.g., Ethanol) racemic_acid->salt_formation chiral_base Chiral Amine (e.g., (R)-α-PEA) chiral_base->salt_formation crystallization Cool to Crystallize salt_formation->crystallization filtration Filter Crystals crystallization->filtration less_soluble_salt Less Soluble Salt ((R)-Acid • (R)-Amine) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (S)-Acid • (R)-Amine) filtration->mother_liquor Filtrate liberation_r Acidify & Extract less_soluble_salt->liberation_r liberation_s Work-up mother_liquor->liberation_s r_acid (R)-N-Boc-(4-CF3-Ph)-Gly-OH liberation_r->r_acid s_acid Enriched (S)-N-Boc-(4-CF3-Ph)-Gly-OH liberation_s->s_acid

Caption: Diastereomeric salt formation and resolution.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical determination of enantiomeric purity and for preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for N-protected amino acids.

Quantitative Data
TechniqueChiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)
HPLCChiralcel® OD-H (Cellulose-based)[6][7][8]n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1)[6]1.2 - 1.5> 2.0[9]
HPLCChiralpak® AD-H (Amylose-based)[9]n-Hexane/Isopropanol (e.g., 90:10)[9]1.2 - 1.4> 2.5[9]
SFCChiralcel® OD-H or similarCO₂/Methanol (e.g., 80:20)[10][11]> 1.3> 2.0

Note: The mobile phase composition and additives may require optimization for the specific compound. TFA = Trifluoroacetic Acid.

Experimental Protocol: Preparative Chiral HPLC

This protocol outlines a general method for preparative separation on a polysaccharide-based CSP.[6][7][9]

Materials:

  • Racemic N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA, optional additive)

  • Preparative Chiral HPLC system with a suitable detector (e.g., UV)

  • Preparative column (e.g., Chiralcel® OD-H, 20 mm x 250 mm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the racemic compound in a suitable solvent, ideally the mobile phase, to the highest possible concentration without causing precipitation (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm filter.

  • Method Development (Analytical Scale): First, develop an analytical method on a smaller column (e.g., 4.6 x 250 mm) to determine the optimal mobile phase composition for baseline separation (Rs > 1.5). Screen different ratios of hexane/IPA and the effect of an acidic additive like TFA.

  • Scale-Up to Preparative Scale:

    • Equilibrate the preparative column with the optimized mobile phase.

    • Perform stacked injections of the sample solution. The injection volume and cycle time will depend on the column dimensions, flow rate, and the resolution of the enantiomers.

    • Monitor the separation using the UV detector.

  • Fraction Collection: Use an automated fraction collector to collect the separated enantiomers into distinct fractions based on the chromatogram peaks.

  • Product Recovery: Combine the fractions for each enantiomer. Evaporate the solvent under reduced pressure to obtain the purified enantiomers.

  • Analysis: Check the enantiomeric purity of each isolated enantiomer using the analytical chiral HPLC method.

Experimental Workflow

Chiral_Chromatography_Workflow sample_prep Prepare Racemic Sample (Dissolve & Filter) hplc_system Preparative Chiral HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system column Chiral Column (e.g., Chiralcel OD-H) hplc_system->column fraction_collector Fraction Collector column->fraction_collector fractions_1 Fractions of Enantiomer 1 fraction_collector->fractions_1 fractions_2 Fractions of Enantiomer 2 fraction_collector->fractions_2 evaporation_1 Evaporate Solvent fractions_1->evaporation_1 evaporation_2 Evaporate Solvent fractions_2->evaporation_2 pure_1 Pure Enantiomer 1 evaporation_1->pure_1 pure_2 Pure Enantiomer 2 evaporation_2->pure_2

Caption: Workflow for preparative chiral HPLC.

Conclusion

The chiral resolution of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine can be effectively achieved through several methods. Enzymatic resolution offers high selectivity and mild conditions, particularly through the hydrolysis of a methyl ester precursor. Diastereomeric salt formation with a chiral amine like (R)-(+)-α-phenylethylamine is a robust, scalable crystallization-based method. Finally, preparative chiral chromatography, especially SFC, provides a powerful and rapid tool for direct separation, albeit with higher initial instrumentation costs. The choice of method will depend on the scale of the separation, available equipment, and economic considerations. The protocols and data presented here serve as a comprehensive starting point for developing a successful chiral resolution strategy for this important compound.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of the carboxylic acid moiety of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in medicinal chemistry and drug development. The protocols described herein focus on two primary transformations: esterification to form methyl esters and amide bond formation with a representative primary amine. These methods are fundamental for creating diverse compound libraries for structure-activity relationship (SAR) studies. This application note includes step-by-step experimental procedures, tabulated quantitative data for representative reactions, and workflow diagrams to guide researchers in the successful modification of this fluorinated amino acid derivative.

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-proteinogenic amino acid that incorporates a trifluoromethylphenyl group, a common motif in pharmaceutical compounds known to enhance metabolic stability, binding affinity, and lipophilicity. The N-Boc protecting group allows for the selective modification of the carboxylic acid functionality without interference from the amino group. Derivatization of the carboxylic acid to form esters and amides is a critical step in peptide synthesis, the development of peptidomimetics, and the creation of small molecule libraries for drug discovery. This note details robust and widely applicable protocols for these transformations.

Derivatization Methods

Two primary methods for the derivatization of the carboxylic acid group of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are presented:

  • Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane. This method provides a high-yielding and clean conversion to the corresponding methyl ester.

  • Protocol 2: Amide Coupling using HATU. This protocol describes the formation of an amide bond with a primary amine using a modern and efficient coupling reagent.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine Methyl Ester

This protocol details the esterification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine using trimethylsilyldiazomethane (TMS-diazomethane). This reagent is generally safer than diazomethane and provides high yields of the methyl ester under mild conditions.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq).

  • Dissolve the starting material in a mixture of anhydrous DCM and anhydrous MeOH (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyldiazomethane (1.2 eq) dropwise to the stirred solution. A yellow color should persist.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine Amide

This protocol describes the coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine with a primary amine (e.g., benzylamine) using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Primary amine (e.g., Benzylamine)

  • HATU

  • DIPEA

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Representative Data for Methyl Esterification

Starting MaterialReagentSolventReaction Time (h)Yield (%)Purity (%)
N-Boc-2-(4-trifluoromethylphenyl)-DL-glycineTMS-diazomethaneDCM/MeOH1.5>95>98

Table 2: Representative Data for Amide Coupling with Benzylamine

Starting MaterialCoupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
N-Boc-2-(4-trifluoromethylphenyl)-DL-glycineHATUDIPEADMF385-95>97

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine dissolve Dissolve in DCM/MeOH start_acid->dissolve start_reagent TMS-diazomethane react Add TMS-diazomethane at 0°C, stir for 1-2h start_reagent->react dissolve->react quench Quench with Acetic Acid react->quench extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography (optional) dry->purify product Methyl Ester Derivative purify->product

Workflow for Methyl Esterification.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine dissolve Dissolve in DMF start_acid->dissolve start_amine Primary Amine start_amine->dissolve start_reagents HATU, DIPEA react Add Reagents, stir for 2-4h start_reagents->react dissolve->react extract Aqueous Wash react->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Amide Derivative purify->product

Workflow for Amide Bond Formation.

Conclusion

The protocols outlined in this application note provide reliable and efficient methods for the derivatization of the carboxylic acid group of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The esterification and amidation reactions are fundamental transformations that enable the synthesis of diverse libraries of compounds for screening in drug discovery programs. The provided step-by-step procedures, along with the representative data and workflow diagrams, serve as a comprehensive guide for researchers in the field.

Application Notes and Protocols for the Purity Assessment of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for assessing the chemical and enantiomeric purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The protocols outlined below are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the outcome of subsequent synthetic steps, leading to by-products, lower yields, and potential safety concerns in the final active pharmaceutical ingredient (API). A multi-pronged analytical approach is recommended to ensure the quality of this intermediate.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic methods is essential for a thorough purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the compound and detecting non-volatile impurities.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric purity of the DL-glycine derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and aids in the identification of unknown impurities, often coupled with HPLC (LC-MS).

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) and serves as an orthogonal method for purity verification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine by separating it from potential impurities.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in acetonitrile.

Data Presentation:

Table 1: Representative HPLC Purity Data

Peak No.Retention Time (min)Peak Area (%)Identification
13.50.152-(4-trifluoromethylphenyl)-glycine (unreacted starting material)
215.299.75N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine
318.90.10Unknown Impurity

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Elution inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Experimental Protocol:
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

Data Presentation:

Table 2: Representative Chiral HPLC Data

Peak No.Retention Time (min)Peak Area (%)Enantiomer
18.550.1Enantiomer 1
210.249.9Enantiomer 2

Logical Relationship of Chiral Separation:

Chiral_Separation racemate N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (Racemic Mixture) csp Chiral Stationary Phase (CSP) racemate->csp Interaction enantiomer1 Enantiomer 1 csp->enantiomer1 Differential Retention enantiomer2 Enantiomer 2 csp->enantiomer2 Differential Retention

Caption: Principle of chiral separation by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify impurities.

Experimental Protocol:
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

Data Presentation:

Table 3: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.8 (br s)broad singlet1HCOOH
7.6 (d)doublet2HAr-H
7.4 (d)doublet2HAr-H
5.5 (d)doublet1HNH
5.2 (d)doublet1Hα-CH
1.4 (s)singlet9HC(CH₃)₃

Table 4: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
174.0COOH
155.5N-COO
139.0Ar-C
131.0 (q)Ar-C-CF₃
128.0Ar-CH
125.5 (q)Ar-CH
124.0 (q)CF₃
80.5C(CH₃)₃
58.0α-CH
28.3C(CH₃)₃

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Experimental Protocol:
  • Instrumentation: LC-MS system (e.g., ESI-Q-TOF).

  • Method: The HPLC method described in section 3 can be coupled to the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

Data Presentation:

Table 5: Representative Mass Spectrometry Data

Ionization ModeCalculated Mass [M-H]⁻Observed Mass [M-H]⁻
ESI Negative318.0953318.0950

Elemental Analysis

Objective: To determine the elemental composition as an orthogonal check of purity.

Data Presentation:

Table 6: Representative Elemental Analysis Data

ElementTheoretical (%)Found (%)
C52.6752.60
H5.055.10
N4.394.35

Summary of Analytical Techniques for Purity Assessment

Purity_Assessment_Overview cluster_techniques Analytical Techniques cluster_purpose Purpose of Analysis compound N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine hplc HPLC compound->hplc chiral_hplc Chiral HPLC compound->chiral_hplc nmr NMR compound->nmr ms Mass Spectrometry compound->ms elemental Elemental Analysis compound->elemental purity Chemical Purity hplc->purity enantiomeric Enantiomeric Purity chiral_hplc->enantiomeric structure Structural Confirmation nmr->structure mw Molecular Weight ms->mw composition Elemental Composition elemental->composition

Caption: Overview of analytical techniques and their purposes.

Application Note: Elucidation of the 1H NMR Spectrum of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the interpretation of the 1-dimensional proton nuclear magnetic resonance (¹H NMR) spectrum of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. This compound is a valuable building block in medicinal chemistry and drug development, and its structural confirmation by NMR spectroscopy is a critical step in quality control and synthetic verification. This document outlines the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule. A standard experimental protocol for acquiring the ¹H NMR spectrum is also provided, along with a graphical representation of the proton relationships.

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a non-proteinogenic amino acid derivative. The N-Boc protecting group facilitates its use in peptide synthesis and other organic transformations, while the 4-trifluoromethylphenyl moiety imparts unique properties relevant to drug design, such as increased lipophilicity and metabolic stability. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This note serves as a practical guide for researchers working with this and structurally related compounds.

Expected ¹H NMR Spectral Data

The structure of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The expected chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the carbamate functionality of the Boc group.

Table 1: Predicted ¹H NMR Spectral Data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Proton AssignmentMultiplicityChemical Shift (δ, ppm) (Estimated)IntegrationCoupling Constant (J, Hz) (Estimated)
H-a (t-Butyl)Singlet~1.459HN/A
H-b (α-CH)Doublet~5.401H~7.5
H-c (NH)Doublet~5.101H~7.5
H-d (Aromatic)Doublet~7.502H~8.2
H-e (Aromatic)Doublet~7.652H~8.2
H-f (COOH)Broad Singlet~10-121HN/A

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are estimates based on typical values for similar structural motifs. Actual values may vary depending on the solvent and concentration.

Experimental Protocol

This section details a standard procedure for the acquisition of a ¹H NMR spectrum of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

1. Sample Preparation: a. Accurately weigh 5-10 mg of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons like NH and COOH. c. Add a small amount of TMS as an internal standard if the solvent does not already contain it. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher for better resolution). b. Tune and shim the spectrometer to ensure a homogeneous magnetic field. c. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm). d. The acquisition time should be set to at least 2-3 seconds, and a relaxation delay of 1-2 seconds is recommended.

3. Data Acquisition: a. Acquire the ¹H NMR spectrum at room temperature. b. The number of scans can be varied to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and coupling constants to confirm the proton assignments.

Structural Interpretation and Signal Assignment

The following section correlates the predicted spectral data with the molecular structure.

G cluster_structure N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine cluster_signals ¹H NMR Signals structure a H-a (~1.45 ppm, s, 9H) b H-b (~5.40 ppm, d, 1H) c H-c (~5.10 ppm, d, 1H) b->c J ≈ 7.5 Hz d H-d (~7.50 ppm, d, 2H) e H-e (~7.65 ppm, d, 2H) d->e J ≈ 8.2 Hz f H-f (~10-12 ppm, br s, 1H)

Caption: Correlation of ¹H NMR signals with the molecular structure.

  • H-a (tert-Butyl protons): The nine equivalent protons of the tert-butyl group on the Boc protecting group are expected to appear as a sharp singlet at approximately 1.45 ppm. This signal is typically well-defined and serves as a good starting point for spectral interpretation.

  • H-c (Amide proton): The NH proton is coupled to the adjacent α-proton (H-b), resulting in a doublet around 5.10 ppm. The chemical shift of this proton can be sensitive to solvent and concentration, and it may broaden or exchange with D₂O.

  • H-b (Alpha-proton): The methine proton on the α-carbon is adjacent to the electron-withdrawing phenyl and carbonyl groups, shifting it downfield to around 5.40 ppm. It is coupled to the NH proton (H-c), appearing as a doublet.

  • H-d and H-e (Aromatic protons): The 4-trifluoromethylphenyl group gives rise to a classic AA'BB' system, which is often approximated as two doublets in routine spectra. The protons ortho to the electron-withdrawing CF₃ group (H-e) are expected to be further downfield (~7.65 ppm) than the protons meta to it (H-d, ~7.50 ppm).

  • H-f (Carboxylic acid proton): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (10-12 ppm). This signal is often broad due to hydrogen bonding and exchange, and its presence confirms the free acid form of the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

workflow A Acquire ¹H NMR Spectrum B Identify Solvent and TMS peaks A->B C Locate Boc group singlet (~1.45 ppm) B->C D Assign Aromatic Region (7-8 ppm) C->D E Identify two doublets for p-substituted ring D->E F Identify α-CH and NH doublets (~5-6 ppm) E->F G Confirm J-coupling between α-CH and NH F->G H Look for broad COOH signal (>10 ppm) G->H I Integrate all signals H->I J Final Structure Confirmation I->J

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is highly informative and allows for unambiguous structural confirmation. By following the provided protocol and using the expected spectral data as a guide, researchers can confidently verify the identity and purity of this important synthetic building block. The characteristic signals of the N-Boc group, the 4-trifluoromethylphenyl moiety, and the glycine backbone provide a unique spectral fingerprint.

Application Note: Mass Spectrometry Fragmentation Analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed method for the analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine using electrospray ionization-mass spectrometry (ESI-MS). A predicted fragmentation pattern has been established to aid in the structural elucidation and confirmation of this compound. This document provides a comprehensive experimental protocol for sample preparation and mass spectrometric analysis, along with a detailed interpretation of the expected fragmentation pathways. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a protected amino acid derivative of significant interest in the synthesis of novel pharmaceutical compounds. The incorporation of a trifluoromethylphenyl moiety can enhance the metabolic stability and binding affinity of drug candidates. Accurate characterization of such building blocks is crucial for the successful development of new therapeutics. Mass spectrometry is a powerful analytical technique for the structural confirmation of synthetic molecules. This application note outlines a proposed fragmentation pattern of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine under ESI-MS conditions and provides a detailed protocol for its analysis.

Experimental Protocol

A detailed methodology for the analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine by ESI-MS is provided below.

1. Sample Preparation

1.1. Prepare a stock solution of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine at a concentration of 1 mg/mL in methanol. 1.2. From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode. 1.3. Vortex the working solution for 30 seconds to ensure homogeneity. 1.4. Filter the working solution through a 0.22 µm syringe filter prior to injection into the mass spectrometer.

2. Mass Spectrometry Conditions

The following parameters are recommended for the analysis on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Mass Range (MS1)50 - 500 m/z
Collision Energy (MS/MS)Ramped from 10 to 40 eV
Collision GasArgon

Predicted Fragmentation Pattern

The fragmentation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is expected to proceed through characteristic losses of the N-Boc protecting group and fragmentation of the amino acid backbone. The molecular formula of the compound is C14H16F3NO4, with a monoisotopic mass of 319.1031 g/mol . The protonated molecule [M+H]+ would have an m/z of 320.1109.

Table 1: Predicted Fragment Ions of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

m/z (Predicted)Proposed Fragment StructureDescription of Neutral Loss
320.1109[C14H17F3NO4]+Protonated Parent Molecule [M+H]+
264.0872[C10H10F3NO2]+Loss of isobutylene (-C4H8)
220.0971[C9H10F3NO2]+Loss of the entire Boc group (-C5H9O2)
173.0476[C8H6F3]+Trifluoromethylphenyl methyl cation
145.0367[C7H4F3]+Trifluoromethylphenyl cation
101.0242[C5H5O2]+Protonated Boc group
57.0704[C4H9]+tert-Butyl cation

Fragmentation Pathway and Discussion

The proposed fragmentation pathway for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is initiated by the protonation of the molecule in the ESI source. Subsequent collision-induced dissociation (CID) in the mass spectrometer leads to the formation of several characteristic fragment ions.

A primary fragmentation route involves the cleavage of the N-Boc protecting group. The most common fragmentation of Boc-protected amines is the loss of isobutylene (56 Da), leading to the formation of a carbamic acid intermediate which can then decarboxylate.[1][2][3] Another characteristic fragmentation is the loss of the entire Boc group (100 Da).[2] The tert-butyl cation (m/z 57) is also a common and stable fragment originating from the Boc group.[4]

The trifluoromethylphenyl moiety is expected to be relatively stable. Fragmentation may involve the loss of the CF3 group or cleavage of the bond connecting the phenyl ring to the glycine backbone, leading to the formation of characteristic aromatic fragment ions.

Fragmentation_Pathway M [M+H]+ m/z 320.11 F1 Fragment 1 m/z 264.09 (-C4H8) M->F1 - 56 Da F2 Fragment 2 m/z 220.10 (-Boc) M->F2 - 100 Da F4 Fragment 4 m/z 57.07 (t-butyl+) M->F4 F3 Fragment 3 m/z 173.05 (CF3-Ph-CH2+) F2->F3 - COOH Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Filter Filter Sample Working->Filter Inject Inject into ESI-MS Filter->Inject MS1 Acquire Full Scan MS1 Data Inject->MS1 MS2 Acquire MS/MS Data MS1->MS2 Select Precursor Ion Process Process Raw Data MS2->Process Identify Identify Parent and Fragment Ions Process->Identify Confirm Confirm Structure Identify->Confirm

References

Application Note: HPLC Purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine using High-Performance Liquid Chromatography (HPLC). The protocol outlines methods for both achiral purity assessment and chiral separation of the D and L enantiomers. The provided methodologies are essential for ensuring the quality and stereochemical integrity of this compound for applications in research and drug development.

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. The presence of the trifluoromethylphenyl group imparts unique properties to molecules incorporating this building block. As it is synthesized as a racemic (DL) mixture, the separation and purification of the individual enantiomers are often crucial for subsequent applications, particularly in the development of stereospecific pharmaceuticals. This protocol details a robust HPLC method for its purification and chiral resolution.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification strategy.

Table 1: Physicochemical Properties of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

PropertyValue
Molecular Formula C₁₄H₁₆F₃NO₄
Molecular Weight 319.28 g/mol [1]
Structure N-tert-butoxycarbonyl-2-(4-trifluoromethylphenyl)-DL-glycine
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, and other common organic solvents.
UV Chromophore Phenyl group, allowing for UV detection.

Experimental Protocols

This section provides detailed protocols for the achiral and chiral HPLC purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Materials and Reagents
  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (crude)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water (H₂O)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Hexane, HPLC grade

Sample Preparation

Dissolve the crude N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in a minimal amount of the initial mobile phase solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA for reversed-phase) to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Achiral Purity Assessment and Purification Protocol (Reversed-Phase HPLC)

This method is suitable for assessing the overall purity of the compound and for removing non-chiral impurities.

Table 2: HPLC Conditions for Achiral Purity Assessment

ParameterCondition
HPLC System Standard preparative or analytical HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Gradient 30% to 80% B over 25 minutes
Flow Rate 4.0 mL/min
Column Temperature Ambient (25 °C)
Detection Wavelength 254 nm or Diode Array Detector (DAD) scan from 200-400 nm
Injection Volume 100-500 µL (preparative) or 5-20 µL (analytical)
Chiral Separation Protocol (Chiral HPLC)

This method is designed to separate the D and L enantiomers of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. For t-BOC amino acids, reversed-phase mode is a viable choice for chiral separation on specific chiral stationary phases.[2] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are effective for the enantiomeric resolution of N-blocked amino acids.[2]

Table 3: HPLC Conditions for Chiral Separation

ParameterCondition
HPLC System Standard analytical HPLC system with a UV detector
Column Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm)
Mobile Phase A Methanol
Mobile Phase B Acetonitrile
Mobile Phase C Acetic Acid
Mobile Phase D Triethylamine
Isocratic Elution 50% A, 50% B, 0.1% C, 0.1% D (typical starting conditions, may require optimization)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (temperature can be varied to optimize separation)
Detection Wavelength 254 nm
Injection Volume 5-20 µL

Workflow and Diagrams

The overall workflow for the purification and analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is depicted below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_achiral Achiral Purification cluster_chiral Chiral Separation cluster_final Final Product dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter rp_hplc Reversed-Phase HPLC filter->rp_hplc Inject fraction_collection_achiral Collect Purified Fractions rp_hplc->fraction_collection_achiral purity_check_achiral Purity Analysis (Analytical RP-HPLC) fraction_collection_achiral->purity_check_achiral chiral_hplc Chiral HPLC purity_check_achiral->chiral_hplc Inject Racemic Mixture fraction_collection_chiral Collect Enantiomeric Fractions chiral_hplc->fraction_collection_chiral purity_check_chiral Enantiomeric Purity Analysis fraction_collection_chiral->purity_check_chiral solvent_evap Solvent Evaporation fraction_collection_chiral->solvent_evap final_product Isolated Pure Enantiomers solvent_evap->final_product

Caption: Experimental workflow for the purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Data Presentation and Interpretation

The data obtained from the HPLC analysis should be presented in a clear and concise manner to allow for easy interpretation.

Table 4: Expected Retention Times and Purity Data

Analysis TypePeakExpected Retention Time (min)Area (%)
Achiral (RP-HPLC) Impurity 1Varies-
Product ~15-20 >98%
Impurity 2Varies-
Chiral HPLC Enantiomer 1 (e.g., D) ~10-15 ~50% (in racemic mixture)
Enantiomer 2 (e.g., L) ~15-20 ~50% (in racemic mixture)

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Troubleshooting

Table 5: Common HPLC Purification Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Column overload; Secondary interactions with column packing.Reduce injection volume/concentration; Use a different column or modify mobile phase (e.g., adjust TFA concentration).
Poor Resolution of Enantiomers Suboptimal mobile phase or column temperature.Optimize mobile phase composition (e.g., vary the ratio of methanol and acetonitrile); Adjust column temperature.
No or Low Signal Incorrect detection wavelength; Compound not eluting.Use a Diode Array Detector to determine the optimal wavelength; Run a steep gradient to elute strongly retained compounds.
Drifting Retention Times Inadequate column equilibration; Leak in the system; Mobile phase composition changing.Equilibrate the column for a longer period; Check for leaks; Ensure mobile phase is well-mixed and degassed.

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The use of both achiral reversed-phase HPLC and chiral HPLC allows for the isolation of the desired compound with high purity and the separation of its constituent enantiomers. Careful optimization of the chromatographic conditions may be necessary to achieve the best results depending on the specific instrumentation and the nature of the impurities present in the crude sample.

References

Application of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the asymmetric synthesis of chiral N-Boc-2-(4-trifluoromethylphenyl)-glycine enantiomers. Given the limited specific literature on the direct asymmetric application of the DL-racemate, this guide presents representative methodologies for the synthesis of chiral N-Boc protected arylglycines. These protocols can be adapted by researchers for the specific target compound, N-Boc-2-(4-trifluoromethylphenyl)-glycine.

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The N-Boc protecting group is favored for its stability and ease of removal under mild acidic conditions. The asymmetric synthesis of the individual enantiomers of this amino acid derivative is crucial, as biological activity is often stereospecific. This document outlines key asymmetric strategies that can be employed to obtain the desired enantiopure products.

Methodological Approaches

Several strategies can be envisioned for the asymmetric synthesis of N-Boc-2-(4-trifluoromethylphenyl)-glycine. These include:

  • Asymmetric Hydrogenation: The reduction of a prochiral enamide or β-ketoester precursor using a chiral catalyst.

  • Chiral Auxiliary-Mediated Alkylation: The use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.

  • Asymmetric Strecker Synthesis: A three-component reaction between an aldehyde, an amine, and a cyanide source, employing a chiral auxiliary or catalyst.

  • Enantioselective Deprotonation-Carboxylation: The use of a chiral lithium amide base to selectively deprotonate one enantiotopic proton of an N-Boc protected benzylamine derivative, followed by carboxylation.

This guide will provide a detailed protocol for the enantioselective deprotonation-carboxylation strategy, as it offers a direct and efficient route to N-Boc protected arylglycines.

Data Presentation: Representative Asymmetric Synthesis of N-Boc-Arylglycines

The following table summarizes representative results for the asymmetric synthesis of N-Boc-phenylglycine using an enantioselective deprotonation-carboxylation approach, which can be considered as a model for the synthesis of the trifluoromethyl-substituted analogue.

SubstrateChiral Base/LigandSolventYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-benzylamines-BuLi / (-)-SparteineToluene7585 (R)
N-Boc-benzylamines-BuLi / (-)-SparteineHexane6870 (R)
N-Boc-4-methoxybenzylamines-BuLi / (-)-SparteineToluene8292 (R)

Experimental Protocols

Representative Protocol: Enantioselective Synthesis of (R)-N-Boc-2-(4-trifluoromethylphenyl)glycine via Asymmetric Deprotonation-Carboxylation

This protocol is adapted from the enantioselective synthesis of N-Boc-phenylglycine and is provided as a representative method. Optimization of reaction conditions may be necessary for the specific substrate.

Materials:

  • N-Boc-4-(trifluoromethyl)benzylamine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Toluene, anhydrous

  • Dry Ice (solid CO2)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-(trifluoromethyl)benzylamine (1.0 mmol) and anhydrous toluene (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Formation of the Chiral Base: In a separate flame-dried flask under nitrogen, dissolve (-)-sparteine (1.2 mmol) in anhydrous toluene (5 mL). Cool the solution to -78 °C and add s-BuLi (1.2 mmol, as a solution in cyclohexane) dropwise. Stir the resulting solution at -78 °C for 30 minutes to preform the chiral base complex.

  • Asymmetric Deprotonation: Transfer the preformed chiral base solution to the solution of N-Boc-4-(trifluoromethyl)benzylamine at -78 °C via a cannula. Stir the reaction mixture at -78 °C for 4 hours.

  • Carboxylation: Add freshly crushed dry ice pellets to the reaction mixture in several portions, ensuring the temperature remains below -60 °C. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and extract with saturated aqueous NaHCO3 (3 x 15 mL).

  • Isolation of the Product: Carefully acidify the combined aqueous extracts to pH 2-3 with 1 M HCl at 0 °C. Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the final organic extracts, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. The crude (R)-N-Boc-2-(4-trifluoromethylphenyl)glycine can be purified by crystallization or column chromatography.

  • Chiral Analysis: The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to its methyl ester with diazomethane followed by analysis using chiral GC.

Mandatory Visualizations

Asymmetric_Deprotonation_Workflow cluster_start Starting Material Preparation cluster_base Chiral Base Formation cluster_reaction Asymmetric Synthesis cluster_workup Work-up and Purification A N-Boc-4-(trifluoromethyl)benzylamine in Toluene D Asymmetric Deprotonation A->D B (-)-Sparteine + s-BuLi in Toluene C Preformed Chiral Base Complex B->C -78 °C, 30 min C->D -78 °C, 4 h E Carboxylation with Dry Ice D->E <-60 °C F Reaction Quench (HCl) E->F G Liquid-Liquid Extraction F->G H Acidification & Re-extraction G->H I Purification (Crystallization/Chromatography) H->I J Enantiopure (R)-Product I->J

Caption: Workflow for Asymmetric Deprotonation-Carboxylation.

Strecker_Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis and Protection Aldehyde 4-(Trifluoromethyl)benzaldehyde Imine Chiral Imine Intermediate Aldehyde->Imine Amine Chiral Amine Auxiliary (e.g., (S)-1-phenylethylamine) Amine->Imine Cyanide Cyanide Source (e.g., NaCN) Nitrile Diastereomerically Enriched α-Aminonitrile Cyanide->Nitrile Imine->Nitrile Hydrolysis Hydrolysis & Auxiliary Cleavage Nitrile->Hydrolysis Acidic Conditions Boc_Protection Boc Protection Hydrolysis->Boc_Protection Final_Product Enantiopure N-Boc-2-(4-trifluoromethylphenyl)glycine Boc_Protection->Final_Product

Caption: Pathway for Asymmetric Strecker Synthesis.

Application Notes and Protocols for Amide Bond Formation with N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide chains or coupling with various amine-containing molecules can lead to novel therapeutic agents with modified pharmacological profiles. The trifluoromethylphenyl moiety can enhance metabolic stability, binding affinity, and cell permeability. This document provides detailed protocols for the efficient coupling of this non-proteinogenic amino acid using standard, high-yield peptide coupling methodologies.

Core Principles of Amide Coupling

The formation of an amide bond between a carboxylic acid, such as N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, and an amine requires the activation of the carboxyl group. This is typically achieved using a coupling reagent that converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent, base, and solvent is critical to ensure high yields, minimize side reactions, and, in the case of chiral molecules, prevent racemization. Common strategies involve the use of carbodiimides (like EDC) often with additives (like HOBt), or aminium/uronium salts (such as HBTU and HATU).

Representative Reaction Conditions and Expected Yields

While specific yields for the coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are not extensively reported, the following table summarizes representative conditions and typical expected yields based on standard, widely-used coupling protocols for structurally similar N-Boc protected amino acids. These conditions are highly applicable and can be optimized for specific substrates.

Coupling ReagentAdditiveBase (Equivalents)SolventTemp. (°C)TimeTypical Yield (%)Purity (%)
HBTU -DIEA (2.0 - 4.0)DMF251 - 4 h85 - 95>95
HATU -DIEA (2.0 - 4.0)DMF250.5 - 2 h90 - 98>95
EDC·HCl HOBtDIEA or NMM (1.5 - 2.0)DCM or DMF0 to 252 - 12 h80 - 90>95

Disclaimer: The quantitative data in this table are representative and may vary depending on the specific amine coupling partner, scale, and purification method. Optimization is recommended for new substrates.

Experimental Protocols

Below are detailed methodologies for three common and effective coupling reactions.

Protocol 1: Coupling using HBTU/DIEA

This protocol is a robust and widely used method for routine amide bond formation.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (e.g., Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Coupling using HATU/DIEA

HATU is a more reactive coupling agent than HBTU and is often used for sterically hindered amino acids or difficult couplings, resulting in faster reaction times.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.0 - 3.0 eq) and stir for 2-5 minutes for pre-activation.

  • Add the amine (1.0 - 1.2 eq) to the mixture.

  • Stir at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Protocol 3: Coupling using EDC/HOBt

This classic carbodiimide-mediated coupling is a cost-effective method suitable for a wide range of substrates. The addition of HOBt minimizes racemization and improves efficiency.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIEA or NMM (N-Methylmorpholine) (1.5 - 2.0 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Standard workup and purification reagents

Procedure:

  • Dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq), the amine (1.0 - 1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution, followed by the slow addition of DIEA or NMM (1.5 - 2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Once complete, dilute with DCM or ethyl acetate. If using EDC, the urea byproduct is water-soluble and can be removed by washing with water.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Reaction Logic

To further clarify the experimental process and the relationships between the components, the following diagrams are provided.

Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amino Acid & Coupling Reagent in DMF pre_activation Add Base (DIEA) Pre-activate reagents->pre_activation add_amine Add Amine Substrate pre_activation->add_amine stir Stir at Room Temp (0.5 - 12 h) add_amine->stir monitor Monitor Reaction (TLC / LC-MS) stir->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the amide coupling reaction.

Reagent_Logic AA N-Boc-AA-OH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) AA->Active_Ester activates Amine R-NH2 (Amine) Product Amide Product Amine->Product CR Coupling Reagent (HBTU, HATU, EDC) CR->Active_Ester Base Base (DIEA, NMM) Base->Active_Ester facilitates Active_Ester->Product reacts with Byproduct Byproducts (e.g., Urea, HOBt) Active_Ester->Byproduct

Caption: Logical relationship of reagents in the amide coupling process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, offering potential causes and actionable solutions in a question-and-answer format.

IssueQuestionPossible Causes & Solutions
Low to No Product Formation My reaction shows a low conversion rate, and I'm isolating mostly starting material. What could be the problem?1. Insufficient Nucleophilicity of the Amine: The electron-withdrawing trifluoromethyl group on the phenyl ring decreases the nucleophilicity of the amino group of 2-(4-trifluoromethylphenyl)-DL-glycine, making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O). Solution:      a) Increase Reaction Temperature: Gently warming the reaction mixture to 30-40°C can increase the reaction rate.      b) Use a Catalyst: Add a catalytic amount (0.05-0.1 equivalents) of 4-(dimethylamino)pyridine (DMAP) to activate the (Boc)₂O. 2. Inadequate pH Control: The reaction requires a basic environment to deprotonate the amino group, enhancing its nucleophilicity.[1] Solution: Ensure the pH of the reaction mixture is maintained between 9-10 by using a suitable base like sodium hydroxide or sodium carbonate.[1]
Formation of Side Products I'm observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?1. Di-Boc Protection: The primary amine can react with two molecules of (Boc)₂O, especially if an excess of the reagent is used or with prolonged reaction times. Solution:      a) Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.      b) Batch-wise Addition: Add the (Boc)₂O in portions over time rather than all at once. This has been shown to improve yields to over 90% in the synthesis of Boc-glycine.[2] 2. Urea Formation: At higher temperatures, an isocyanate intermediate can form, which may react with the starting amine to produce a urea byproduct. Solution: Maintain a moderate reaction temperature (room temperature to 40°C) to minimize this side reaction.
Difficult Product Isolation/Purification My product is an oil and is difficult to solidify, or I'm having trouble removing unreacted (Boc)₂O. What are the best purification strategies?1. Oily Product: It is not uncommon for Boc-protected amino acids to be isolated as oils. Solution:      a) Trituration: Vigorously stir the oil with a non-polar solvent like n-hexane or pentane to induce precipitation.[3]      b) Seed Crystallization: If a small amount of solid product is available, use it as a seed crystal to initiate crystallization.[3] 2. Removing Excess (Boc)₂O: Unreacted (Boc)₂O can be challenging to remove by standard chromatography. Solution:      a) Washing: During the workup, wash the organic layer with a dilute solution of a primary or secondary amine (e.g., a small amount of glycine in water) to react with and remove the excess (Boc)₂O.      b) Extraction: A thorough extraction with a non-polar solvent like n-hexane before acidification of the aqueous layer can effectively remove unreacted (Boc)₂O.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction?

A1: A mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water is commonly used.[4] This system ensures the solubility of both the amino acid and the di-tert-butyl dicarbonate.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The product, being more non-polar due to the Boc group, will have a higher Rf value.

Q3: Is it necessary to use a base in this reaction?

A3: Yes, a base is crucial for deprotonating the amino group of the glycine derivative, which significantly increases its nucleophilicity and allows it to attack the (Boc)₂O.[1] Inorganic bases like sodium hydroxide or sodium carbonate are commonly used.

Q4: What is the role of DMAP and are there any drawbacks to using it?

A4: 4-(Dimethylaminopyridine) (DMAP) acts as a nucleophilic catalyst that accelerates the reaction, which is particularly helpful for less nucleophilic amines like 2-(4-trifluoromethylphenyl)-DL-glycine. However, using DMAP can sometimes promote the formation of di-Boc protected byproducts, so it should be used in catalytic amounts.

Q5: Can I use other Boc protection reagents besides di-tert-butyl dicarbonate?

A5: While (Boc)₂O is the most common and cost-effective reagent, other options like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used, but they are generally more expensive. For most applications, optimizing the reaction with (Boc)₂O is the preferred strategy.

Data Presentation

The following table summarizes expected yields for the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine under various hypothetical reaction conditions, based on established principles for Boc protection reactions.

Condition ID(Boc)₂O (Equivalents)BaseCatalyst (DMAP)Temperature(Boc)₂O AdditionExpected Yield (%)
11.1NaOHNoneRoom TempAll at once60-70
21.5NaOHNoneRoom TempAll at once55-65 (increased side products)
31.2Na₂CO₃0.1 eq.Room TempAll at once75-85
41.2Na₂CO₃None40°CAll at once70-80
5 (Optimized) 1.2 Na₂CO₃ 0.1 eq. Room Temp In 3 portions >90

Experimental Protocols

Optimized Protocol for High-Yield Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

This protocol incorporates best practices to maximize the yield and purity of the final product.

Materials:

  • 2-(4-trifluoromethylphenyl)-DL-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • 4-(Dimethylaminopyridine) (DMAP)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • n-Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(4-trifluoromethylphenyl)-DL-glycine in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

  • Catalyst Addition: Add 0.1 equivalents of DMAP to the stirring solution.

  • Batch-wise Addition of (Boc)₂O: Divide 1.2 equivalents of (Boc)₂O into three equal portions. Add the first portion to the reaction mixture and stir for 1 hour at room temperature.

  • Reaction Monitoring: After 1 hour, add the second portion of (Boc)₂O and continue stirring for another hour. Add the final portion and let the reaction stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup - Removal of Excess (Boc)₂O: Transfer the reaction mixture to a separatory funnel and wash twice with n-hexane to remove any unreacted (Boc)₂O. Discard the organic (hexane) layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product should precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

  • Purification (if necessary): If the product is an oil, attempt trituration with n-hexane to induce solidification. If significant impurities remain, the product can be purified by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start_Glycine 2-(4-trifluoromethylphenyl) -DL-glycine Reaction_Step Dissolve Glycine in Dioxane/Water + Base Start_Glycine->Reaction_Step Start_Boc (Boc)₂O Add_Boc Batch-wise addition of (Boc)₂O Start_Boc->Add_Boc Start_Base Base (e.g., Na₂CO₃) Start_Base->Reaction_Step Start_Catalyst Catalyst (DMAP) Add_Catalyst Add DMAP Start_Catalyst->Add_Catalyst Reaction_Step->Add_Catalyst Add_Catalyst->Add_Boc Workup_Wash Wash with n-Hexane Add_Boc->Workup_Wash Workup_Acidify Acidify with HCl Workup_Wash->Workup_Acidify Workup_Extract Extract with Ethyl Acetate Workup_Acidify->Workup_Extract Workup_Dry Dry & Concentrate Workup_Extract->Workup_Dry Final_Product N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine Workup_Dry->Final_Product

Caption: General workflow for the high-yield synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Troubleshooting Start Low Yield or Incomplete Reaction Cause1 Weak Nucleophilicity of Amine? Start->Cause1 Cause2 Incorrect pH? Start->Cause2 Cause3 Side Product Formation? Start->Cause3 Solution1a Increase Temperature (30-40°C) Cause1->Solution1a Yes Solution1b Add Catalytic DMAP Cause1->Solution1b Yes Solution2 Adjust pH to 9-10 Cause2->Solution2 Yes Solution3a Use Batch-wise (Boc)₂O Addition Cause3->Solution3a Yes Solution3b Control Stoichiometry (1.1-1.2 eq. (Boc)₂O) Cause3->Solution3b Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Technical Support Center: Overcoming Purification Challenges with N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. This guide offers structured advice in a question-and-answer format, detailed experimental protocols, and data presentation to facilitate a more efficient and successful purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

A1: Based on the likely synthetic routes, such as the Strecker synthesis followed by Boc protection, common impurities may include:

  • Unreacted Starting Materials: Residual 2-(4-trifluoromethylphenyl)-DL-glycine and di-tert-butyl dicarbonate ((Boc)₂O).

  • Byproducts of Boc Protection: Tert-butanol and urea derivatives.

  • Side-Reaction Products: Impurities arising from the bulky and electron-withdrawing nature of the trifluoromethylphenyl group, which can influence reactivity.

  • Di-peptides or Tri-peptides: In some instances, small peptide impurities can form if there are issues with protecting group stability or reaction control.[1]

Q2: My final product is a viscous oil or a sticky solid instead of a crystalline powder. How can I induce solidification and improve its handling?

A2: It is not uncommon for some bulky Boc-protected amino acids to be obtained as viscous liquids or amorphous solids.[1] The trifluoromethylphenyl group can further complicate crystallization. Here are several techniques to induce solidification:

  • Solvent Trituration: Vigorously stir the oily product with a non-polar solvent in which it is poorly soluble, such as n-hexane or pentane.[1] This can help to precipitate the product as a solid.

  • Seed Crystallization: If a small amount of solid material is available, adding a seed crystal to the oil can initiate crystallization.[1][2]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.

  • Formation of a DCHA Salt: If the free acid is difficult to crystallize, it can be converted to its dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid that is easier to handle and purify.[3]

Q3: What are the recommended starting points for purification by recrystallization?

A3: The bulky trifluoromethylphenyl group will significantly affect the solubility profile. A systematic approach to solvent screening is recommended.

  • Single Solvent Systems: Test the solubility in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but good solubility at elevated temperatures.

  • Binary Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent (in which it is readily soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[4] Common solvent pairs for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[4]

Q4: I am still seeing impurities after recrystallization. What other purification techniques can I use?

A4: If recrystallization is insufficient, column chromatography is the next logical step.

  • Column Chromatography: For impurities with similar solubility properties to the product, silica gel column chromatography can be an effective purification method.[1] A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often successful.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Suggestion
Incomplete Extraction During acid-base workup, ensure the pH of the aqueous layer is correctly adjusted (acidic, around pH 3) before extracting the product into an organic solvent. Perform multiple extractions (at least 3 times) to maximize recovery.[1]
Product Loss During Washing When washing the organic layer, use a saturated brine solution to minimize the partitioning of the acidic product back into the aqueous phase.[1]
Suboptimal Recrystallization Conditions Using an excessive amount of solvent for recrystallization will result in significant product loss in the mother liquor. Ensure the solution is fully saturated at the higher temperature.
Premature Precipitation If the product precipitates too quickly during cooling, impurities can be trapped within the crystals. Ensure slow and controlled cooling.
Problem 2: Persistent Impurities After Purification
Impurity Type Troubleshooting Suggestion
Unreacted 2-(4-trifluoromethylphenyl)-DL-glycine This highly polar impurity should be effectively removed by a standard acid-base extraction. Ensure thorough washing of the organic layer containing the product with an aqueous basic solution.
(Boc)₂O and tert-butanol These non-polar impurities are typically removed by washing the organic layer with a non-polar solvent like n-hexane or by evaporation under reduced pressure.[1]
Urea Byproducts These can be challenging to remove due to their varying polarities. If they persist after extraction and recrystallization, column chromatography is often necessary.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted amino acid and other acidic impurities. Repeat this wash 2-3 times.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 3 using a 1M or 3M solution of hydrochloric acid. The N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine should precipitate out of the solution.[1]

  • Product Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) three times.[1]

  • Washing and Drying: Combine the organic layers and wash with brine until neutral. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, add the crude solid product and a minimal amount of a "good" solvent (e.g., ethyl acetate, isopropanol) at an elevated temperature until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., n-hexane, heptane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. c. Load the sample onto the top of the column. d. Elute the column with the mobile phase, gradually increasing the polarity. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Illustrative)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Acid-Base Extraction~80%~90-95%85-95%Effective for removing acidic and basic impurities.
Recrystallization (EtOAc/Hexane)~90%>98%70-85%Dependent on the slow cooling rate.
Column Chromatography~95%>99%60-80%Useful for removing closely related impurities.

Visualizations

Purification_Workflow start Crude N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine extraction Acid-Base Extraction start->extraction analysis1 Purity Analysis (TLC/HPLC) extraction->analysis1 solid_check Is the product a solid? analysis1->solid_check recrystallization Recrystallization solid_check->recrystallization Yes trituration Trituration with Hexane solid_check->trituration No oiling_out Product oils out recrystallization->oiling_out analysis2 Purity Analysis (TLC/HPLC) recrystallization->analysis2 oiling_out->trituration trituration->solid_check chromatography Column Chromatography pure_product Pure Product (>98%) chromatography->pure_product analysis2->chromatography Impurities Remain analysis2->pure_product Purity OK

Caption: A general workflow for the purification of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Troubleshooting_Oily_Product start Oily or Sticky Product trituration Attempt Trituration (e.g., with n-hexane) start->trituration solid_check Does it solidify? trituration->solid_check recrystallization Attempt Recrystallization (from a binary solvent system) solid_check->recrystallization No success Solid Product Obtained solid_check->success Yes recrystallization->solid_check seed_crystal Use Seed Crystal (if available) recrystallization->seed_crystal dcha_salt Consider DCHA Salt Formation recrystallization->dcha_salt Still Oily seed_crystal->recrystallization chromatography Purify by Column Chromatography dcha_salt->chromatography If salt formation is problematic dcha_salt->success chromatography->success

Caption: Troubleshooting guide for when the product is obtained as an oil.

References

Stability and storage conditions for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

A1: While specific stability data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is not extensively published, based on guidelines for structurally similar N-Boc protected amino acids, the following conditions are recommended.[1][2][3] The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][4] For long-term storage, refrigeration (2-8 °C) or freezing is advised.[2][5] It is also recommended to store the compound under an inert atmosphere.[1]

Q2: Is N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine sensitive to moisture?

A2: Yes, N-Boc protected amino acids are generally moisture-sensitive.[1] It is crucial to handle the compound in a dry environment and to securely reseal the container after use to prevent degradation.

Q3: What are the potential signs of degradation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

A3: Visual signs of degradation can include a change in color or clumping of the solid material. Chemically, degradation may manifest as a decrease in purity, which can be observed through analytical techniques such as High-Performance Liquid Chromatography (HPLC), or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate. The primary degradation pathway for N-Boc protected compounds under acidic conditions is the removal of the Boc group.

Q4: What materials or substances are incompatible with N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

A4: N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is incompatible with strong oxidizing agents and water.[1] Contact with these substances should be avoided to prevent chemical reactions that could compromise the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction results or low yield Degradation of the starting material due to improper storage.Verify the purity of your N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine using an appropriate analytical method like HPLC or TLC. If degradation is confirmed, use a fresh batch of the compound.
Presence of moisture in the reaction.Ensure all solvents and reagents are anhydrous. Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Compound appears clumpy or discolored Absorption of moisture from the atmosphere.Discard the affected reagent as its purity is likely compromised. Store new vials in a desiccator.
Inconsistent analytical results (e.g., multiple spots on TLC) Degradation of the compound.Confirm the identity of the spots using techniques like LC-MS. Review storage and handling procedures to prevent future degradation.

Stability and Storage Conditions Summary

Parameter Recommendation Reference
Storage Temperature Room Temperature (short-term); 2-8 °C or Freezer (long-term)[2][3][5]
Atmosphere Tightly sealed container, under inert gas is recommended[1]
Moisture Store in a dry place; moisture sensitive[1][2]
Incompatibilities Strong oxidizing agents, water[1]

Experimental Protocols

Protocol for Assessing the Purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine via HPLC

This protocol provides a general method to assess the purity of the compound. The exact conditions may need to be optimized for your specific HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The compound is soluble in methanol, ethyl acetate, and methylene chloride.[6]

    • Vortex the solution until the solid is completely dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the prepared sample.

    • The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_decision Decision Point cluster_solution Corrective Actions start Inconsistent Experimental Results (e.g., low yield, side products) check_purity Assess Purity of Starting Material (e.g., via HPLC or TLC) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure review_procedure Review Experimental Protocol (e.g., solvent dryness, reaction time) optimize_protocol Optimize Experimental Protocol review_procedure->optimize_protocol is_pure->review_procedure Yes use_fresh Use a Fresh Batch of Reagent is_pure->use_fresh No ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve filter 3. Filter Solution dissolve->filter inject 4. Inject into HPLC filter->inject run 5. Run Gradient Method inject->run analyze 6. Analyze Chromatogram run->analyze determine_purity 7. Determine Purity (%) analyze->determine_purity

References

Technical Support Center: Optimizing Boc Deprotection of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Boc deprotection of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Boc deprotection of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

The main challenges stem from the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring. This can potentially influence the stability of the carbocation intermediate formed during deprotection and may require carefully optimized conditions to ensure complete and clean removal of the Boc group without side reactions.

Q2: Which are the most common reagents for this deprotection?

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common and robust method for Boc deprotection. Another frequently used reagent is hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

Q3: Can the deprotection be achieved under milder conditions to avoid side reactions?

Yes, several milder methods can be employed if the substrate is sensitive to strong acids. These include using oxalyl chloride in methanol, or thermal deprotection methods.[1] These can be particularly useful if other acid-labile protecting groups are present in the molecule.

Q4: What are the common side products to watch out for?

The primary side product is the incomplete removal of the Boc group, leading to a mixture of starting material and product. Another potential issue is the formation of by-products due to the reactive tert-butyl cation generated during the reaction. While less common with this substrate, t-butylation of the aromatic ring is a possibility to be aware of.

Q5: How can I monitor the progress of the deprotection reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which will stain with ninhydrin) indicates the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction closely by TLC until the starting material is fully consumed.
Insufficient amount of acid.Increase the equivalents of the acidic reagent (e.g., TFA or HCl).
Poor quality of reagents.Use fresh, high-purity reagents. TFA is hygroscopic and its effectiveness can decrease over time.
Formation of Side Products Reaction conditions are too harsh.Consider using a milder deprotection method, such as oxalyl chloride in methanol or a lower concentration of strong acid.
Presence of other acid-sensitive functional groups.If other acid-labile groups are present, a milder, more selective deprotection method is necessary.
Difficult Product Isolation/Purification The product is highly polar and water-soluble.After acidic work-up, lyophilization can be an effective method for isolating the product salt.
Residual acid in the product.Co-evaporation with a suitable solvent like toluene can help remove residual TFA. For HCl salts, trituration with a non-polar solvent like diethyl ether can induce precipitation and aid in purification.

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This is a robust and generally applicable protocol for the Boc deprotection of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue can be further purified by dissolving it in a minimal amount of water and carefully neutralizing with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection with HCl in Dioxane

This method provides the hydrochloride salt of the product directly, which can be advantageous for handling and purification.

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting crude hydrochloride salt can be triturated with diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This protocol is suitable for substrates that are sensitive to strong acids.[1]

Materials:

  • N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

  • Methanol, anhydrous

  • Oxalyl chloride

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1 equivalent) in anhydrous methanol (20 mL per gram of substrate).[2]

  • To the stirred solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.[2]

  • Stir the reaction for 1-4 hours, monitoring by TLC. The presence of the electron-withdrawing trifluoromethyl group may lead to a faster reaction.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product, which will be the hydrochloride salt.

Quantitative Data Summary

Deprotection Method Reagents Temperature Typical Time Yield (%) Notes
Standard TFATFA, DCM0 °C to RT1-4 h>90Robust and generally high-yielding.
HCl in Dioxane4M HCl in DioxaneRT1-4 h>90Yields the hydrochloride salt directly.
Oxalyl ChlorideOxalyl Chloride, MethanolRT1-4 h>70A milder alternative to strong acids.[2]
Thermal DeprotectionWater or Methanol100-240 °C10 min - 2 h88-93A green and acid-free alternative.[1]

Diagrams

experimental_workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine deprotection Dissolve in Solvent Add Deprotecting Agent start->deprotection monitoring Monitor by TLC/HPLC deprotection->monitoring workup Quench Reaction Solvent Removal monitoring->workup Reaction Complete purification Purification (e.g., Crystallization, Chromatography) workup->purification product 2-(4-trifluoromethylphenyl)-DL-glycine purification->product

Caption: General experimental workflow for Boc deprotection.

troubleshooting_guide start Reaction Issue? incomplete Incomplete Deprotection start->incomplete Yes side_products Side Product Formation start->side_products No, but... increase_time Increase Reaction Time/ Temperature incomplete->increase_time increase_reagent Increase Equivalents of Deprotecting Agent incomplete->increase_reagent check_reagents Use Fresh/Pure Reagents incomplete->check_reagents milder_conditions Use Milder Conditions (e.g., lower temp, less acid) side_products->milder_conditions alternative_method Switch to Alternative Method (e.g., Oxalyl Chloride) side_products->alternative_method

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Crystallization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Troubleshooting Crystallization

This section addresses common issues encountered during the crystallization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, presented in a question-and-answer format.

Q1: My product has oiled out and will not solidify. What should I do?

A1: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue, particularly with hydrophobic molecules like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The trifluoromethyl group increases the lipophilicity of the compound, which can make crystallization more challenging. Here are several techniques to induce solidification:

  • Solvent Trituration: This is often the most effective method for oily products. Add a non-polar solvent in which the oil is poorly soluble, such as n-hexane, pentane, or diethyl ether, and stir the mixture vigorously with a glass rod.[1] This can force the product to precipitate as a solid.

  • Seed Crystallization: If you have a small amount of solid product from a previous successful crystallization, add a "seed" crystal to the oil.[2][3] This provides a template for crystal growth. After adding the seed crystal, it can be beneficial to add a non-polar solvent and stir to encourage further precipitation.[2][3]

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the saturated solution to cool slowly to room temperature, and then gradually lower the temperature by placing it in a refrigerator.[4]

  • Solvent System Adjustment: If you are using a binary solvent system, the ratio of the "good" solvent to the "poor" (anti-solvent) may be off. Try slowly adding more of the anti-solvent until persistent cloudiness is observed, then gently heat to redissolve and allow to cool slowly.[4]

Q2: I am not observing any crystal formation, even after extended cooling.

A2: A lack of crystal formation can stem from several factors, including insufficient supersaturation or the presence of impurities that inhibit nucleation.

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.[4]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

  • Check for Impurities: Impurities from the synthesis, such as residual reagents or byproducts, can interfere with the formation of a crystal lattice.[4][5] Consider an additional aqueous wash of your crude product before attempting recrystallization. Proper pH adjustment during the workup is crucial to remove any acidic or basic impurities.[5]

  • Try a Different Solvent System: The solubility profile of your compound may not be ideal for the chosen solvent. Experiment with different solvent systems. Common choices for Boc-protected amino acids include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[4]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield after recrystallization can be due to several factors:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve your product.[4]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4]

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time to allow for maximum precipitation.

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvent systems for the crystallization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

"Good" Solvent (for dissolving)"Poor" Solvent (Anti-solvent)Polarity of "Good" Solvent (Dielectric Constant)
Ethyl AcetateHexane/Heptane6.0
Dichloromethane (DCM)Hexane/Heptane9.1
TolueneHexane/Heptane2.4
AcetoneWater21
EthanolWater24.6

Q2: How does the trifluoromethyl group affect the crystallization of this compound?

A2: The trifluoromethyl (CF3) group has several effects that can influence crystallization:

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which generally decreases a molecule's solubility in polar solvents and increases its solubility in non-polar solvents.[6]

  • Crystal Packing: The CF3 group is known to sometimes cause disorder in crystal structures due to its rotational freedom.[7] This can make it more challenging to obtain well-ordered crystals.

  • Electron-Withdrawing Nature: The strong electron-withdrawing nature of the CF3 group can affect intermolecular interactions, which play a crucial role in crystal formation.[6]

Q3: Are there any alternative purification methods if crystallization is unsuccessful?

A3: If repeated attempts at crystallization fail, you may consider the following alternatives:

  • Column Chromatography: For small-scale purifications, silica gel column chromatography can be an effective method to separate the desired product from impurities.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be used.

  • Formation of a Dicyclohexylamine (DCHA) Salt: For acidic compounds like this one, forming a salt with dicyclohexylamine can sometimes facilitate crystallization. The salt can then be isolated and the free acid can be regenerated.[4]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Dissolution: In a flask, add the crude N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Binary Solvent System

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate, DCM) with gentle heating.

  • Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane, heptane) until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold "poor" solvent for washing.

Protocol 3: Solidification of an Oil by Trituration and Seeding (Based on a patented method for similar compounds) [2][3]

  • Preparation: Place the oily product in a flask.

  • Seeding: Add a small seed crystal of the pure compound to the oil (if available).

  • Trituration: Add a non-polar solvent such as n-hexane or diethyl ether (approximately 10 times the volume/weight of the oil).

  • Stirring: Stir the mixture vigorously at room temperature for several hours until the oil solidifies.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold non-polar solvent.

  • Drying: Dry the solid under vacuum.

Visualizations

TroubleshootingCrystallization start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes oiled_out Product Oiled Out? crystals_form->oiled_out No triturate Triturate with Non-Polar Solvent oiled_out->triturate Yes no_crystals No Crystals Formed oiled_out->no_crystals No seed Add Seed Crystal triturate->seed seed->collect increase_conc Increase Concentration no_crystals->increase_conc scratch Scratch Flask no_crystals->scratch change_solvent Change Solvent System no_crystals->change_solvent increase_conc->dissolve scratch->cool change_solvent->start

Caption: Troubleshooting workflow for crystallization.

Caption: Decision workflow for handling an oily product.

References

Addressing solubility issues of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine during chemical reactions.

Troubleshooting Guide

Poor solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine can lead to incomplete reactions, low yields, and purification difficulties. This guide offers a systematic approach to resolving these issues.

Issue: The compound is not dissolving in the chosen solvent.

  • Initial Checks:

    • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the starting material is of high purity.

    • Solvent Quality: Use high-purity, anhydrous solvents, as water content can negatively affect the solubility of protected amino acids.

  • Solvent Selection and Optimization:

    • The trifluoromethylphenyl group increases the lipophilicity of the molecule.[1][2] Therefore, it is expected to have better solubility in less polar organic solvents.

    • Recommended Solvents: Start with common solvents used for peptide synthesis such as Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).

    • Co-solvent Systems: If solubility is limited in a single solvent, a co-solvent system can be effective. A mixture of DCM and DMF, for example, can provide a balance of polarity to aid dissolution.[3]

  • Physical Methods to Enhance Solubility:

    • Sonication: Placing the mixture in an ultrasonic bath can help break up solid aggregates and promote dissolution.

    • Gentle Warming: Carefully warming the mixture can increase solubility. However, excessive heat may cause degradation, so it is advisable to keep the temperature below 40°C and monitor for any changes in color.[4]

Issue: The compound precipitates out of solution during the reaction.

  • Potential Causes:

    • Change in Temperature: A drop in temperature can cause the compound to crash out of a saturated solution.

    • Change in Solvent Composition: The addition of a less compatible reagent or anti-solvent can lead to precipitation.

    • Reaction Progress: The product of the reaction may be less soluble than the starting material in the chosen solvent system.

  • Solutions:

    • Add a Stronger Co-solvent: A small amount of a more potent solvent, such as DMSO, can help to redissolve the precipitate.[4]

    • Maintain Reaction Temperature: If the initial dissolution required warming, maintain a consistent temperature throughout the reaction.

    • Increase Solvent Volume: Diluting the reaction mixture may help to keep all components in solution.

Issue: Low reaction yield or incomplete conversion.

  • Poor Solubility as a Root Cause: If the starting material is not fully dissolved, the reaction will be heterogeneous and proceed slowly or incompletely.

  • Impact on Coupling Reactions: In peptide synthesis, poor solubility of the Boc-protected amino acid is a direct cause of low coupling efficiency as it is not fully available to react.[3]

  • Strategies to Improve Yield:

    • Ensure Complete Dissolution: Before adding other reagents, ensure that the N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is fully dissolved using the methods described above.

    • Use More Potent Coupling Reagents: For peptide couplings, consider using more powerful reagents like HATU or HBTU, which can sometimes compensate for lower concentrations of the dissolved amino acid.[3]

    • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may improve the yield if the dissolution is slow.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in common organic solvents?

Q2: How does the trifluoromethylphenyl group affect the solubility of the molecule?

A2: The trifluoromethyl group is highly lipophilic and electron-withdrawing.[1][2] This significantly increases the nonpolar character of the phenyl ring, leading to better solubility in organic solvents and reduced solubility in aqueous media.

Q3: Can I use heat to dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

A3: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the solubility of Boc-protected amino acids.[4] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to first try sonication and co-solvent systems before resorting to heat.

Q4: My compound is still not dissolving, even with co-solvents and gentle warming. What should I do?

A4: If solubility remains a significant issue, you may need to consider more specialized solvents or a different synthetic strategy. A minimal amount of a very strong polar aprotic solvent like DMSO or NMP can be used to create a concentrated stock solution, which is then added to the main reaction mixture. Be mindful of the potential effects of these solvents on your reaction chemistry.

Q5: Could the poor solubility be affecting my peptide coupling reaction?

A5: Absolutely. In solid-phase peptide synthesis (SPPS) or solution-phase coupling, the amino acid must be in solution to react with the coupling agent and the free amine. If the Boc-amino acid is not fully dissolved, you will likely observe low coupling efficiency, leading to deletion sequences in your peptide.[3] Ensuring complete dissolution before initiating the coupling is critical.

Data Presentation

Since specific quantitative solubility data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is not publicly available, the following table provides solubility information for other representative Boc-protected amino acids to serve as a general guideline.

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-GlycineDMSO~100Requires sonication.
Boc-GlycineDichloromethane~87.6Calculated based on 1 mmole in 2 mL.[5]
Boc-Valine-OHDMF~108.6Clearly soluble (1 mmole in 2 mL).[4]
Boc-Leucine-OHDMSO~100Requires sonication.

Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can vary based on purity, temperature, and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Dissolving N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine for a Coupling Reaction

  • Reagent Preparation: In a clean, dry reaction vessel, weigh the required amount of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

  • Initial Solvent Addition: Add a minimal amount of the primary reaction solvent (e.g., DMF or DCM).

  • Mechanical Agitation: Vortex or stir the mixture vigorously for 2-3 minutes.

  • Sonication: If the compound is not fully dissolved, place the vessel in a sonicator bath for 5-10 minutes.

  • Co-solvent Addition (if necessary): If solids persist, add a small amount of a co-solvent (e.g., a few drops of NMP or DMSO) and continue to agitate.

  • Gentle Warming (optional): If necessary, warm the solution in a water bath to no more than 40°C while stirring.

  • Visual Inspection: Ensure the solution is clear and free of any suspended particles before proceeding with the addition of coupling reagents.

Protocol 2: Experimental Determination of Solubility

This protocol outlines a method to determine the approximate solubility of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in a specific solvent.

  • Preparation: To a series of vials, add a known volume (e.g., 1.0 mL) of the desired solvent.

  • Saturated Solution Preparation: Add a pre-weighed excess amount of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine to each vial. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated.

  • Sample Preparation: Allow the vials to stand until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL).

  • Solvent Evaporation: Place the supernatant in a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Gravimetric Analysis: Once the solvent is fully removed, weigh the vial containing the dried solid. The difference in weight corresponds to the amount of dissolved compound.

  • Calculation: Calculate the solubility in mg/mL.

Visualizations

Caption: A workflow for troubleshooting solubility issues.

Experimental_Solubility_Determination start Start prepare_vials Prepare Vials with Known Solvent Volume start->prepare_vials add_excess Add Excess Compound prepare_vials->add_excess equilibrate Equilibrate for 24h with Shaking add_excess->equilibrate settle Allow Excess to Settle equilibrate->settle withdraw_supernatant Withdraw Known Volume of Supernatant settle->withdraw_supernatant evaporate Evaporate Solvent withdraw_supernatant->evaporate weigh Weigh Dried Solid evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

References

Technical Support Center: Enantiomeric Excess Determination of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) for determining the enantiomeric excess (e.e.) of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The information is tailored for researchers, scientists, and professionals in drug development.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The following sections provide a recommended starting protocol and a troubleshooting guide for the analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a starting point for method development, based on successful separations of structurally similar N-Boc protected phenylglycine derivatives. Optimization may be required for your specific instrumentation and sample matrix. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are recommended for this class of compounds in reversed-phase mode.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP
Mobile Phase Acetonitrile / Water / Trifluoroacetic Acid (TFA) (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm (due to the phenyl group)
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Expected Results (Hypothetical):

The following table presents plausible retention data based on the analysis of similar compounds. Actual retention times will vary depending on the specific system and conditions.

EnantiomerExpected Retention Time (min)
Enantiomer 1~ 8.5
Enantiomer 2~ 10.2
HPLC Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Q1: Why am I seeing poor or no separation of the enantiomers?

A1: This is a common challenge in chiral chromatography. Consider the following:

  • Mobile Phase Composition: The ratio of acetonitrile to water is critical. Systematically vary the percentage of acetonitrile (e.g., in 5% increments from 40% to 60%) to find the optimal selectivity. The concentration of the acidic modifier (TFA) can also be adjusted (e.g., from 0.05% to 0.2%).

  • Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations. Try reducing the flow rate to 0.8 mL/min or 0.5 mL/min.

  • Column Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with temperatures between 20 °C and 30 °C.

  • Column Choice: If optimization on the CHIROBIOTIC™ T column is unsuccessful, consider a complementary macrocyclic glycopeptide CSP such as CHIROBIOTIC™ R, or a polysaccharide-based CSP like Chiralcel® OD-H under normal-phase conditions (e.g., Hexane/Isopropanol/TFA).

Q2: My peaks are broad and/or tailing. What can I do?

A2: Poor peak shape can be caused by several factors:

  • Sample Overload: The sample concentration may be too high. Try diluting your sample to 0.5 mg/mL or 0.1 mg/mL.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Always try to dissolve your sample in the mobile phase itself.

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent (e.g., 100% acetonitrile) according to the manufacturer's instructions.

  • Secondary Interactions: For acidic compounds like this, interactions with residual silanols on the silica support can cause tailing. Ensure the TFA concentration in the mobile phase is sufficient to suppress these interactions.

Q3: I am observing split peaks. What is the cause?

A3: Split peaks can be due to either chromatographic or equipment issues.[1][2][3]

  • Co-elution: You may have an impurity eluting very close to one of your enantiomers. Try adjusting the mobile phase composition to improve separation.

  • Injection Solvent Effect: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting.[2] Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This usually requires column replacement.

  • Partially Blocked Frit: A blocked inlet frit can disrupt the flow of the sample onto the column.[1] Try back-flushing the column or replacing the frit if possible.

HPLC_Troubleshooting_Workflow start Start Analysis issue Chromatographic Issue? start->issue no_separation Poor/No Separation issue->no_separation Yes peak_shape Broad/Tailing Peaks issue->peak_shape split_peaks Split Peaks issue->split_peaks end Resolution Achieved issue->end No solution1 Optimize Mobile Phase Adjust Flow Rate/Temp Try Different CSP no_separation->solution1 solution2 Reduce Sample Conc. Use Mobile Phase as Solvent Flush Column peak_shape->solution2 solution3 Check for Co-elution Check Injection Solvent Inspect Column/Frit split_peaks->solution3 solution1->end solution2->end solution3->end NMR_Workflow start Prepare Analyte Solution in NMR Tube add_csa Add Chiral Solvating Agent (CSA) start->add_csa acquire_nmr Acquire 1H NMR Spectrum add_csa->acquire_nmr check_splitting Signal Splitting Observed? acquire_nmr->check_splitting integrate Integrate Separated Signals check_splitting->integrate Yes troubleshoot Troubleshoot: - Change CSA - Adjust Concentration - Change Solvent/Temp check_splitting->troubleshoot No calculate_ee Calculate % e.e. integrate->calculate_ee end Analysis Complete calculate_ee->end troubleshoot->add_csa

References

Characterization of common impurities in N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The information is designed to help identify and characterize common impurities that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

The common impurities in N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine typically arise from the synthetic route, which is often a two-step process: a Strecker synthesis to form the amino acid backbone, followed by Boc-protection of the amino group.

Potential impurities can be categorized based on their origin:

  • Impurities from the Strecker Synthesis:

    • Unreacted Starting Materials: 4-(trifluoromethyl)benzaldehyde, residual cyanide, and ammonia.

    • Side-Products: The corresponding α-hydroxy nitrile, formed from the reaction of the aldehyde with cyanide without the amine, and amide intermediates from the partial hydrolysis of the nitrile group.

  • Impurities from the Boc-Protection Step:

    • Unreacted Starting Material: 2-(4-trifluoromethylphenyl)-DL-glycine.

    • Reagent-Related Impurities: Di-tert-butyl dicarbonate and its primary decomposition product, tert-butanol.

    • Over-alkylation Products: While less common due to steric hindrance, di-Boc protected amino acid is a theoretical impurity.

Q2: How can I detect unreacted 4-(trifluoromethyl)benzaldehyde in my sample?

Unreacted 4-(trifluoromethyl)benzaldehyde can be detected using High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic ring is UV active. It will typically have a different retention time than the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification. Proton NMR (¹H NMR) spectroscopy can also be utilized, where the aldehydic proton will show a characteristic singlet peak around 10 ppm.

Q3: My NMR spectrum shows a peak around 1.2 ppm. What could this be?

A singlet peak around 1.2 ppm in the ¹H NMR spectrum is often indicative of tert-butanol, a common byproduct and impurity from the use of di-tert-butyl dicarbonate (Boc anhydride) in the protection step.

Q4: I suspect the presence of the free amino acid, 2-(4-trifluoromethylphenyl)-DL-glycine. How can I confirm this?

The presence of the free amino acid can be confirmed by HPLC analysis, where it will elute at a different retention time, typically earlier than the N-Boc protected product in reverse-phase chromatography. It can also be detected by techniques like Thin Layer Chromatography (TLC) using a ninhydrin stain, which will give a positive result (a colored spot) for the free primary amine, whereas the N-Boc protected amino acid will not react with ninhydrin.

Q5: Are there any common process-related impurities I should be aware of?

Yes, beyond starting materials and byproducts, process-related impurities can include:

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., dioxane, ethyl acetate, dichloromethane) can be present in the final product. These are best identified and quantified by GC-MS with headspace analysis.

  • Diastereomers: If a chiral synthesis is attempted, the presence of the undesired diastereomer is a potential impurity. Chiral HPLC or chiral GC can be used to determine the diastereomeric excess.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Purity by HPLC - Incomplete reaction in either the Strecker or Boc-protection step.- Inefficient purification.- Optimize reaction conditions (time, temperature, stoichiometry).- Employ recrystallization or column chromatography for purification.
Unexpected Peaks in ¹H NMR - Presence of residual solvents.- Byproducts from the synthesis.- Analyze by GC-MS to identify residual solvents.- Compare the NMR spectrum with known spectra of potential impurities.
Poor Yield - Sub-optimal reaction conditions.- Loss of product during work-up or purification.- Review and optimize the synthetic protocol.- Ensure efficient extraction and minimal losses during purification steps.
Inconsistent Results in Subsequent Reactions - Presence of uncharacterized impurities that may interfere with downstream chemistry.- Perform thorough characterization of the starting material using a combination of HPLC, NMR, and MS to ensure purity.

Summary of Potential Impurities and Analytical Data

Impurity Name Chemical Structure Source Typical Analytical Method(s) Expected Observations
4-(Trifluoromethyl)benzaldehydeF₃C-C₆H₄-CHOStrecker Synthesis Starting MaterialHPLC, GC-MS, ¹H NMRDistinct retention time from the product. Aldehydic proton signal (~10 ppm) in ¹H NMR.
2-Hydroxy-2-(4-trifluoromethylphenyl)acetonitrileF₃C-C₆H₄-CH(OH)CNStrecker Synthesis ByproductHPLC, IR, MSDifferent retention time. Presence of hydroxyl and nitrile peaks in IR.
2-(4-Trifluoromethylphenyl)-DL-glycineF₃C-C₆H₄-CH(NH₂)COOHIncomplete Boc-ProtectionHPLC, Ninhydrin TestEarlier retention time in RP-HPLC. Positive ninhydrin test.
tert-Butanol(CH₃)₃COHDi-tert-butyl dicarbonate decomposition¹H NMR, GC-MSSinglet at ~1.2 ppm in ¹H NMR.
Di-tert-butyl dicarbonate((CH₃)₃COCO)₂OBoc-Protection ReagentHPLC, ¹H NMRDistinct retention time. Singlet at ~1.5 ppm in ¹H NMR.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and quantify related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Objective: To confirm the chemical structure of the compound and identify proton-containing impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Structural Confirmation: Verify the presence of characteristic peaks for the trifluoromethylphenyl group, the glycine backbone, and the Boc protecting group.

    • Impurity Detection: Look for unexpected peaks, such as those corresponding to residual solvents, starting materials, or byproducts like tert-butanol.

Visualizations

cluster_strecker Strecker Synthesis cluster_boc Boc-Protection 4-CF3-Benzaldehyde 4-CF3-Benzaldehyde Amino_Acid_Backbone 2-(4-trifluoromethylphenyl) -DL-glycine 4-CF3-Benzaldehyde->Amino_Acid_Backbone Unreacted_Aldehyde Unreacted 4-CF3-Benzaldehyde 4-CF3-Benzaldehyde->Unreacted_Aldehyde Ammonia Ammonia Ammonia->Amino_Acid_Backbone Cyanide Cyanide Cyanide->Amino_Acid_Backbone Hydroxy_Nitrile α-Hydroxy Nitrile Byproduct Cyanide->Hydroxy_Nitrile Final_Product N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine Amino_Acid_Backbone->Final_Product Unreacted_AA Unreacted Amino Acid Amino_Acid_Backbone->Unreacted_AA Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Final_Product tert_Butanol tert-Butanol Boc_Anhydride->tert_Butanol

Caption: Synthetic pathway and origin of common impurities.

Start Sample of N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine HPLC HPLC Analysis Start->HPLC NMR ¹H NMR Analysis Start->NMR GCMS GC-MS Analysis Start->GCMS Purity_Check Purity > 98%? HPLC->Purity_Check Impurity_ID_NMR Identify Impurities by Chemical Shift NMR->Impurity_ID_NMR Impurity_ID_GCMS Identify Residual Solvents GCMS->Impurity_ID_GCMS Impurity_ID_HPLC Identify Impurities by Retention Time Purity_Check->Impurity_ID_HPLC No Pass Proceed with Experiment Purity_Check->Pass Yes Purification Further Purification (e.g., Recrystallization) Impurity_ID_HPLC->Purification Impurity_ID_NMR->Purification Impurity_ID_GCMS->Purification Purification->Start

Caption: Experimental workflow for impurity analysis.

Preventing racemization of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and similar sterically hindered, electronically modified amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, focusing on the prevention of epimerization at the alpha-carbon of the coupling partner.

Issue Observed Potential Cause Recommended Solution
High levels of epimerization/racemization detected in the final peptide. Inappropriate Coupling Reagent: Some coupling reagents are more prone to activating the amino acid in a way that facilitates racemization.Solution: Employ coupling reagents known for low racemization, such as uronium/aminium salts like COMU or phosphonium salts like DEPBT. If using carbodiimides (e.g., DIC), the addition of a racemization-suppressing additive like Oxyma is crucial.[1]
Strong or Excess Base: The base used to neutralize the reaction mixture can abstract the acidic α-proton of the activated amino acid, leading to racemization. Strong, non-hindered bases are particularly problematic.[1]Solution: Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N,N-dimethyl-4-aminopyridine (DMAP) in catalytic amounts. Avoid strong bases like DBU and minimize the concentration of moderately strong bases like DIPEA.[1]
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce epimerization.
Prolonged Activation Time: Allowing the activated amino acid to remain in solution for an extended period before the addition of the amine increases the opportunity for oxazolone formation and subsequent racemization.Solution: Minimize the pre-activation time of the carboxylic acid. Ideally, the coupling reagent should be added to a mixture of the acid, amine, and additive.
Low Coupling Yield Steric Hindrance: The bulky phenyl and trifluoromethylphenyl groups on the α-carbon of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine can sterically hinder the approach of the amine nucleophile.Solution: Use a highly efficient coupling reagent known to be effective for sterically hindered amino acids, such as HATU or COMU.[1] A double coupling (repeating the coupling step) may be necessary.
Poor Solubility: The amino acid derivative or the growing peptide may have poor solubility in the reaction solvent.Solution: Consider switching to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or using a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine prone to causing racemization in the coupled amino acid?

A1: While the starting material is a DL-racemic mixture, the conditions used to couple this sterically hindered amino acid can promote epimerization of the chiral amino acid it is being coupled to. Phenylglycine derivatives, in general, are susceptible to racemization because the phenyl ring can stabilize the negative charge that forms on the alpha-carbon when a proton is removed. This deprotonation is a key step in the racemization pathway.[2] The electron-withdrawing trifluoromethyl group can further increase the acidity of this proton, potentially increasing the rate of racemization.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate. The proton at the chiral center of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack the planar, achiral intermediate from either side, resulting in a mixture of D and L products.

Diagram: Racemization via Oxazolone Formation

racemization_pathway L_AA L-Amino Acid (Activated) Oxazolone Oxazolone Intermediate (Planar, Achiral) L_AA->Oxazolone - H₂O D_AA D-Amino Acid Product Oxazolone->D_AA + Amine L_AA_Product L-Amino Acid Product (Desired) Oxazolone->L_AA_Product + Amine Base Base Base->Oxazolone Abstracts α-H⁺ Amine Amine Nucleophile

Caption: Mechanism of racemization through an oxazolone intermediate.

Q3: Which coupling reagents are best for minimizing racemization with this type of amino acid?

A3: For racemization-prone amino acids, uronium/aminium-based reagents are generally preferred. COMU has been shown to be particularly effective in minimizing racemization for phenylglycine derivatives.[1] Phosphonium salts like DEPBT also perform well.[1] If using a carbodiimide like DIC, it is essential to use an additive such as Oxyma to suppress racemization.

Q4: How does the choice of base impact racemization?

A4: The base is a critical factor. Stronger and less sterically hindered bases can more easily abstract the alpha-proton, leading to higher rates of racemization. For sensitive couplings, a weaker or more sterically hindered base is recommended. 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are good choices. Diisopropylethylamine (DIPEA), while common, is more basic and can lead to higher levels of racemization.[1]

Q5: Should I be concerned about the "DL" in N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine?

A5: Yes. The "DL" indicates that the starting material is a racemic mixture of both the D and L enantiomers. This means that after coupling, your final peptide will be a mixture of diastereomers. If a specific stereoisomer is required for your application, you will need to separate these diastereomers, for example, by chiral chromatography. The focus of this guide is to prevent the creation of additional stereoisomers by causing epimerization of the amino acid you are coupling to the N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Quantitative Data

The following table summarizes the percentage of the desired L-L diastereomer obtained when coupling Fmoc-L-Phenylglycine (a structurally similar amino acid) to a proline residue using different coupling reagents and bases. This data highlights the significant impact of reagent choice on stereochemical purity.

Coupling Reagent Base % L-L Diastereomer (Correct Epimer)
HATUDIPEA84%
HATUTMP90%
HBTUDIPEA78%
PyBOPDIPEA77%
DEPBTDIPEA90%
COMU TMP 92%
COMU DMP 92%

Data adapted from Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Note that the original study used Fmoc-protected phenylglycine.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU and TMP

This protocol is recommended for coupling N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine to minimize epimerization of the amine component.

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.2 eq) and COMU (1.2 eq) to the vessel.

  • Initiation: Cool the mixture to 0°C. Add 2,4,6-collidine (TMP) (2.4 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with standard aqueous work-up and purification procedures.

Diagram: Experimental Workflow for Low-Racemization Coupling

workflow Start Start: Dissolve Amine in Anhydrous DMF AddReagents Add N-Boc-AA (1.2 eq) and COMU (1.2 eq) Start->AddReagents Cool Cool to 0°C AddReagents->Cool AddBase Add TMP (2.4 eq) Dropwise Cool->AddBase React Stir at 0°C (30 min), then RT (2-4h) AddBase->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Purification Monitor->Workup Complete End End: Isolated Product Workup->End

Caption: Workflow for coupling with minimized racemization.

Protocol 2: Coupling using DIC/Oxyma

This protocol is a cost-effective alternative, though may require more careful optimization.

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 eq), N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (1.2 eq), and Oxyma (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Initiation: Add Diisopropylcarbodiimide (DIC) (1.2 eq) to the cooled, stirred solution.

  • Reaction: Maintain the reaction temperature at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.

References

Validation & Comparative

Comparative analysis of different synthesis routes for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a valuable building block in medicinal chemistry, incorporating both a non-proteinogenic α-aryl glycine scaffold and a trifluoromethyl group, a moiety known to enhance metabolic stability and binding affinity of drug candidates. The efficient synthesis of this compound is crucial for its application in drug discovery and development. This guide provides a comparative analysis of three prominent synthesis routes: the Strecker synthesis, the Bucherer-Bergs synthesis, and the Petasis multicomponent reaction. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols.

Data Summary

Synthesis RouteStarting MaterialsKey IntermediatesOverall YieldReaction TimePurity
Strecker Synthesis 4-Trifluoromethylbenzaldehyde, Ammonium chloride, Sodium cyanideα-Aminonitrile~65-75%24-48 hoursHigh after chromatography
Bucherer-Bergs Synthesis 4-Trifluoromethylbenzaldehyde, Ammonium carbonate, Sodium cyanideHydantoin~70-80%48-72 hoursHigh after recrystallization
Petasis Reaction 4-(Trifluoromethyl)phenylboronic acid, Glyoxylic acid, Ammonia-~60-70%12-24 hoursModerate to High

Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. In the context of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, the synthesis commences with the reaction of 4-trifluoromethylbenzaldehyde with ammonia and cyanide to form an α-aminonitrile intermediate. Subsequent acidic hydrolysis of the nitrile yields the free amino acid, which is then protected with a Boc group.

Experimental Protocol:

Step 1: Synthesis of 2-amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 g, 20 mmol) in water (10 mL) is cooled to 0°C.

  • 4-Trifluoromethylbenzaldehyde (3.48 g, 20 mmol) is added, followed by the dropwise addition of a solution of sodium cyanide (1.0 g, 20 mmol) in water (5 mL).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the α-aminonitrile.

Step 2: Hydrolysis to 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid

  • The α-aminonitrile is suspended in 6 M hydrochloric acid (20 mL) and refluxed for 6 hours.

  • The solution is cooled and the pH is adjusted to 7 with a concentrated ammonium hydroxide solution.

  • The precipitated amino acid is filtered, washed with cold water, and dried.

Step 3: N-Boc Protection

  • The synthesized amino acid (10 mmol) is dissolved in a mixture of dioxane (20 mL) and 1 M sodium hydroxide solution (10 mL).

  • The solution is cooled to 0°C, and di-tert-butyl dicarbonate (Boc)₂O (2.4 g, 11 mmol) is added portion-wise.

  • The mixture is stirred at room temperature overnight.

  • The reaction mixture is concentrated, and the aqueous residue is acidified to pH 3 with 1 M HCl.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction offers an alternative route starting from the same aldehyde. It involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid and then Boc-protected. This method often provides good yields and crystalline intermediates that are easier to purify.

Experimental Protocol:

Step 1: Synthesis of 5-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione

  • A mixture of 4-trifluoromethylbenzaldehyde (3.48 g, 20 mmol), sodium cyanide (1.23 g, 25 mmol), and ammonium carbonate (5.77 g, 60 mmol) in 50% aqueous ethanol (50 mL) is heated in a sealed vessel at 60°C for 24 hours.

  • The reaction mixture is cooled, and the precipitated hydantoin is filtered, washed with water, and recrystallized from ethanol.

Step 2: Hydrolysis to 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid

  • The hydantoin (10 mmol) is heated at reflux in 2 M sodium hydroxide solution (20 mL) for 12 hours.

  • The solution is cooled and acidified to pH 6 with concentrated hydrochloric acid to precipitate the amino acid.

  • The product is filtered, washed with cold water, and dried.

Step 3: N-Boc Protection

  • The N-Boc protection is carried out following the same procedure as described in the Strecker synthesis (Step 3).

Petasis Multicomponent Reaction

The Petasis reaction is a versatile multicomponent reaction that can be employed for the synthesis of α-aryl glycines. This route utilizes an amine, a boronic acid, and glyoxylic acid. For the synthesis of the target molecule, 4-(trifluoromethyl)phenylboronic acid, ammonia, and glyoxylic acid would be the key starting materials, followed by Boc protection.

Experimental Protocol:

Step 1: Synthesis of 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid

  • To a solution of glyoxylic acid monohydrate (1.84 g, 20 mmol) in dichloromethane (50 mL) is added a 7 N solution of ammonia in methanol (5.7 mL, 40 mmol).

  • 4-(Trifluoromethyl)phenylboronic acid (3.8 g, 20 mmol) is then added, and the mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the amino acid.

Step 2: N-Boc Protection

  • The N-Boc protection is carried out following the same procedure as described in the Strecker synthesis (Step 3).

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthesis route, the following diagrams were generated using the DOT language.

Strecker_Synthesis start 4-Trifluoromethyl- benzaldehyde reagents1 NH4Cl, NaCN intermediate1 α-Aminonitrile reagents1->intermediate1 Step 1 hydrolysis Acidic Hydrolysis (e.g., 6M HCl) intermediate2 2-Amino-2-(4-trifluoro- methylphenyl)acetic acid hydrolysis->intermediate2 Step 2 boc_protection (Boc)2O, Base product N-Boc-2-(4-trifluoro- methylphenyl)-DL-glycine boc_protection->product Step 3

Caption: Workflow for the Strecker Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Bucherer_Bergs_Synthesis start 4-Trifluoromethyl- benzaldehyde reagents1 (NH4)2CO3, NaCN intermediate1 Hydantoin reagents1->intermediate1 Step 1 hydrolysis Basic Hydrolysis (e.g., 2M NaOH) intermediate2 2-Amino-2-(4-trifluoro- methylphenyl)acetic acid hydrolysis->intermediate2 Step 2 boc_protection (Boc)2O, Base product N-Boc-2-(4-trifluoro- methylphenyl)-DL-glycine boc_protection->product Step 3

Caption: Workflow for the Bucherer-Bergs Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Petasis_Reaction start1 4-(Trifluoromethyl)- phenylboronic acid reaction Petasis Reaction start2 Glyoxylic acid start3 Ammonia intermediate 2-Amino-2-(4-trifluoro- methylphenyl)acetic acid reaction->intermediate Step 1 boc_protection (Boc)2O, Base product N-Boc-2-(4-trifluoro- methylphenyl)-DL-glycine boc_protection->product Step 2 Biological_Context cluster_0 Potential Therapeutic Application compound N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine Derivative target Metabotropic Glutamate Receptors (mGluRs) compound->target Antagonism pathway Modulation of Synaptic Transmission target->pathway outcome Potential Treatment for Neurological Disorders pathway->outcome

Spectroscopic techniques for structural validation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in ensuring data integrity and project success. This guide provides a comparative overview of key spectroscopic techniques for the structural validation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in medicinal chemistry.

This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses. Furthermore, a comparative discussion of these techniques will assist in selecting the most appropriate method for routine characterization and in-depth structural elucidation.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for the structural validation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine depends on the specific information required. While each technique provides valuable insights, a combination of these methods is often employed for comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Provides detailed information about the proton environment, including the number of protons, their chemical environment, and spin-spin coupling.High resolution, non-destructive, provides detailed structural information.[1]Can have overlapping signals in complex molecules, requires deuterated solvents.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.Provides a clear spectrum with sharp signals for each unique carbon, complementary to ¹H NMR.[1]Lower natural abundance of ¹³C results in longer acquisition times.
¹⁹F NMR Specifically detects the fluorine atoms, providing information about the trifluoromethyl group.Highly sensitive due to the 100% natural abundance of ¹⁹F, simple spectra.Only applicable to fluorine-containing compounds.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[1]Can be a destructive technique, may not distinguish between isomers.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, simple to operate, provides a "fingerprint" of the molecule.[2]Can be difficult to interpret complex spectra, less specific for complete structural elucidation.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine based on analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

ProtonsExpected Chemical Shift (δ)Multiplicity
tert-butyl (Boc)~1.45Singlet
α-CH~5.30Singlet
Aromatic CH7.50 - 7.70Multiplet
NH~5.50Broad Singlet
COOH>10.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Carbon AtomExpected Chemical Shift (δ)
tert-butyl (CH₃)~28.5
tert-butyl (quaternary C)~80.5
α-C~58.0
Aromatic C125.0 - 132.0
Aromatic C-CF₃~130.0 (quartet)
CF₃~124.0 (quartet)
C=O (Boc)~155.0
C=O (acid)~173.0

Table 3: Predicted Mass Spectrometry Data

IonExpected m/z
[M+H]⁺320.1
[M+Na]⁺342.1
[M-H]⁻318.1

Table 4: Predicted IR Absorption Frequencies (in cm⁻¹)

Functional GroupExpected Frequency Range
O-H stretch (acid)3300 - 2500 (broad)
N-H stretch (amide)3400 - 3200
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (acid)1725 - 1700
C=O stretch (urethane)1715 - 1680
C-F stretch1350 - 1100

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for obtaining reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

¹⁹F NMR Acquisition:

  • Spectrometer: 376 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 200-350 °C.

  • Mass Range: Scan from m/z 100 to 500.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation (Fourier Transform IR - FTIR):

  • Technique: ATR.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine using the described spectroscopic techniques.

Structural_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Secondary Spectroscopic Analysis (if required) cluster_3 Data Analysis and Validation Sample N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine H_NMR ¹H NMR Sample->H_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR F_NMR ¹⁹F NMR Sample->F_NMR C_NMR ¹³C NMR H_NMR->C_NMR Ambiguity TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR Ambiguity Data_Integration Integrate Spectroscopic Data H_NMR->Data_Integration MS->Data_Integration IR->Data_Integration C_NMR->Data_Integration F_NMR->Data_Integration TwoD_NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Consistent Data Further_Investigation Further Investigation Data_Integration->Further_Investigation Inconsistent Data

Caption: Workflow for the structural validation of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

References

A Comparative Guide to the Biological Activity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a synthetic amino acid derivative that combines two key structural features of significant interest in medicinal chemistry. The trifluoromethylphenyl group is a common substituent in many pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The N-Boc group, while primarily used as a protecting group in peptide synthesis, can also influence a molecule's biological profile by increasing its lipophilicity.[3][4] This guide explores the potential biological activities of the title compound and its analogs by examining the structure-activity relationships (SAR) of related molecules.

The Influence of Key Structural Moieties

The 4-Trifluoromethylphenyl Group

The incorporation of a trifluoromethyl (-CF3) group into a phenyl ring is a widely used strategy in drug design.[1][5] This is due to several advantageous properties it imparts:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s.[1]

  • Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[6]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing binding interactions with target proteins.[6]

  • Bioisosteric Replacement: It can act as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of steric and electronic properties.[1]

Compounds containing the trifluoromethylphenyl moiety have demonstrated a wide range of biological activities, including anticancer[7][8][9], antibacterial[10], and neurological effects.[11]

The N-Boc Protecting Group

The N-Boc group is primarily used to protect the amino group of amino acids during peptide synthesis.[12][] However, its retention in the final molecule can have the following effects:

  • Increased Lipophilicity: The tert-butyl group is hydrophobic, which increases the overall lipophilicity of the molecule, potentially enhancing membrane permeability.[3]

  • Altered Bioactivity: The bulky Boc group can influence how the molecule interacts with biological targets. In some cases, N-Boc protection has been shown to introduce or enhance antimicrobial activity in amino acids and peptides.[4] Studies have also evaluated the cytotoxicity of N-Boc protected precursors to potent antitumor agents.[14]

Potential Biological Activities and Comparative Analysis of Analogs

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and its analogs.

Potential Anticancer Activity

The 4-trifluoromethylphenyl group is present in several compounds with demonstrated anticancer activity. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide has been shown to inhibit liver tumor growth.[7] Additionally, 5-trifluoromethylpyrimidine derivatives have been developed as EGFR inhibitors for cancer therapy.[9]

The presence of the N-Boc-glycine moiety could serve as a vehicle for the active trifluoromethylphenyl group. The cytotoxicity of N-Boc protected compounds has been explored, suggesting that this group does not necessarily negate biological activity.[14]

Table 1: Structure-Activity Relationship (SAR) Insights for Potential Anticancer Activity

Structural Modification on N-Boc-2-(4-trifluoromethylphenyl)-DL-glycinePredicted Impact on Anticancer ActivityRationale from Related Compounds
Removal of the N-Boc groupPotential increase in cytotoxicityIn some prodrug strategies, the protecting group is cleaved to release the active compound.[15]
Replacement of 4-CF3 with 3,5-(CF3)2Potential for increased potencyIncreased lipophilicity and multiple points of interaction can enhance activity, as seen in some naphthofuran compounds.[7]
Variation of the amino acid (e.g., Alanine instead of Glycine)May alter specificity and potencyThe amino acid backbone can influence binding to target proteins.
Introduction of a linker between the phenyl ring and the glycineCould modulate activity and solubilityLinkers are often used in drug design to optimize pharmacokinetic properties.
Potential Antimicrobial Activity

Several classes of compounds bearing either a trifluoromethylphenyl group or an N-Boc protected amino acid have shown antimicrobial properties. N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as effective growth inhibitors of Gram-positive bacteria.[10] Separately, N-Boc protected amino acids have demonstrated the ability to overcome antibiotic resistance in various bacterial strains.[4] Glycine betaine analogues have also been investigated for their antibacterial effects.[16]

Table 2: Structure-Activity Relationship (SAR) Insights for Potential Antimicrobial Activity

Structural Modification on N-Boc-2-(4-trifluoromethylphenyl)-DL-glycinePredicted Impact on Antimicrobial ActivityRationale from Related Compounds
Retention of the N-Boc groupMay be crucial for activityN-Boc protection itself has been linked to antibacterial effects.[4]
Isomeric position of the CF3 group (e.g., 2- or 3-position)Likely to affect potencyThe position of substituents on the phenyl ring is often critical for receptor binding and antibacterial action.[10]
Chirality of the amino acid (L- or D-enantiomer)Could lead to stereospecific activityBiological systems are chiral, and often only one enantiomer of a drug is active.
Halogen substitution on the phenyl ring (e.g., Cl, Br)May retain or enhance activityHalogenated phenyl rings are common in antimicrobial agents.
Potential Neurological Activity

Phenylglycine analogs are known to interact with targets in the central nervous system. For example, certain phenylglycine derivatives act as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2, which can modulate NMDA receptor activity.[11] The high lipophilicity conferred by the trifluoromethyl group could facilitate crossing the blood-brain barrier, making neurological targets plausible.

Table 3: Structure-Activity Relationship (SAR) Insights for Potential Neurological Activity

Structural Modification on N-Boc-2-(4-trifluoromethylphenyl)-DL-glycinePredicted Impact on Neurological ActivityRationale from Related Compounds
Removal of the N-Boc groupLikely necessary for interaction with amino acid transportersThe free amino group is often essential for binding to transporters and receptors.[11]
Substitution on the phenyl ring (e.g., chloro, hydroxyl)Can significantly alter potency and selectivity for different transportersL-4-chloro-phenylglycine was identified as a potent and selective ASCT1/2 inhibitor.[11]
Esterification of the carboxylic acidWould likely abolish activity at amino acid transportersA free carboxylate is typically required for binding.

Experimental Protocols

To validate the predicted biological activities, the following experimental protocols would be essential.

In Vitro Cytotoxicity Assay (Anticancer Activity)
  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) and a non-cancerous cell line (e.g., HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing serial dilutions of the test compounds (N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine and its analogs).

  • MTT Assay: After 48-72 hours of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well. Viable cells reduce MTT to formazan, which is then solubilized with DMSO.

  • Data Analysis: The absorbance at 570 nm would be measured using a microplate reader. The percentage of cell viability would be calculated relative to untreated control cells, and IC50 values (the concentration required to inhibit 50% of cell growth) would be determined.

Antimicrobial Susceptibility Testing
  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria would be used.

  • Broth Microdilution Method: The assay would be performed in 96-well plates. Serial dilutions of the test compounds would be prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well would be inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plates would be incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Relationships in SAR Analysis

SAR_Logic cluster_compound N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine cluster_moieties Key Structural Moieties cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities Compound Core Structure Boc N-Boc Group Compound->Boc CF3Ph 4-Trifluoromethylphenyl Group Compound->CF3Ph Lipophilicity Increased Lipophilicity Boc->Lipophilicity Antimicrobial Antimicrobial Boc->Antimicrobial CF3Ph->Lipophilicity Stability Metabolic Stability CF3Ph->Stability Anticancer Anticancer CF3Ph->Anticancer CF3Ph->Antimicrobial Neurological Neurological CF3Ph->Neurological as deprotected analog Lipophilicity->Anticancer Lipophilicity->Antimicrobial Stability->Anticancer Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation Start Synthesis of Core Compound and Analogs Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Start->Antimicrobial Neurological_Binding Receptor/Transporter Binding Assays Start->Neurological_Binding SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Neurological_Binding->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Animal_Models Animal Models of Disease (e.g., Xenograft) Lead_ID->Animal_Models Tox Toxicity Studies Animal_Models->Tox

References

Cross-referencing experimental data of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine with literature values.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine against its predicted and analogous literature values. Detailed experimental protocols are provided to enable researchers to replicate and verify these findings.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the available physicochemical data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, juxtaposed with literature values for the analogous compound, N-Boc-DL-phenylglycine, for comparative purposes.

PropertyN-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (Predicted/Experimental)N-Boc-DL-phenylglycine (Literature Value)
Molecular Formula C₁₄H₁₆F₃NO₄[1][2]C₁₃H₁₇NO₄[3]
Molecular Weight 319.28 g/mol [2]251.28 g/mol [3]
Appearance White to off-white solid[2]White to off-white solid[3]
Melting Point No data available88-91 °C[3][4]
Boiling Point 416.4 ± 45.0 °C (Predicted)[2]407.2 ± 38.0 °C (Predicted)[4]
Density 1.297 ± 0.06 g/cm³ (Predicted)[2]1.182 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.22 ± 0.10 (Predicted)[2]No data available
Solubility No data availableInsoluble in water; soluble in common organic solvents like DMF and DCM.[3]

Spectral Data Comparison

This section provides a summary of the expected spectral data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. Due to the lack of specific experimental data in the literature, typical chemical shifts and absorption ranges are provided as a reference for researchers conducting their own analyses.

Spectral AnalysisExpected Data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine
¹H NMR Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), the α-proton (singlet, ~5.5 ppm), the aromatic protons (multiplets, ~7.5-7.7 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR Resonances for the Boc group carbons (~28, 80 ppm), the α-carbon (~58 ppm), the aromatic carbons (including the CF₃ substituted carbon, ~125-135 ppm), and the carbonyl carbon (~175 ppm).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate and carboxylic acid (~1750 and ~1715 cm⁻¹), C-F stretching (~1325, 1160, 1120 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry Expected molecular ion peak [M+H]⁺ at m/z 320.1055.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectral data are outlined below.

Melting Point Determination

A calibrated digital melting point apparatus is used. A small, dry sample of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped up quickly to approximately 10 °C below the expected melting point, then increased at a rate of 1-2 °C per minute. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the ESI source. The mass-to-charge ratio (m/z) of the molecular ion is recorded.

Experimental and Data Comparison Workflow

The following diagram illustrates the workflow for the experimental characterization and comparative analysis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

G cluster_0 Sample Preparation & Analysis cluster_1 Data Comparison A N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (Experimental Sample) B Melting Point Determination A->B C NMR Spectroscopy (¹H & ¹³C) A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Experimental Data B->F C->F D->F E->F H Comparative Analysis F->H G Literature & Predicted Data G->H I Publication Guide H->I

Experimental data workflow.

Potential Signaling Pathway Involvement

While the specific biological activity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is not yet extensively documented, the presence of the trifluoromethylphenyl moiety suggests potential interactions with biological systems. Compounds containing trifluoromethyl groups have been noted for a range of bioactivities, including anti-cancer and anti-inflammatory effects. Phenylglycine derivatives can act as antagonists at metabotropic glutamate receptors (mGluRs), which are involved in modulating synaptic transmission and neuronal excitability.[3] The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound might act as an mGluR antagonist.

G A Trifluoromethylphenyl-glycine Derivative (Antagonist) B Metabotropic Glutamate Receptor (mGluR) A->B Binds to C G-Protein Activation (Blocked) B->C Inhibits D Downstream Signaling (e.g., PLC, AC) C->D Prevents activation of E Modulation of Neuronal Excitability D->E Leads to

Hypothetical signaling pathway.

References

A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. Undesired enantiomers can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. This guide provides a comparative overview of suitable chiral HPLC methods for determining the enantiomeric purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, complete with detailed experimental protocols and performance data.

Comparison of Chiral HPLC Methods

The selection of an appropriate chiral HPLC method depends on several factors, including the desired resolution, analysis time, and compatibility with mass spectrometry. Below is a comparison of three common types of chiral stationary phases that have demonstrated success in separating N-protected amino acids.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSPMethod 3: Pirkle-Type (Brush-Type) CSP
Chiral Stationary Phase e.g., CHIRALPAK® IA, ICe.g., CHIROBIOTIC® T, Re.g., N-(3,5-Dinitrobenzoyl)leucine CSP
Typical Mobile Phase Hexane/Isopropanol with TFAAcetonitrile/Water with Ammonium Acetate or TFAHexane/Ethanol
Separation Principle Inclusion, hydrogen bonding, π-π interactionsInclusion, ionic interactions, hydrogen bondingπ-π interactions, hydrogen bonding, dipole-dipole interactions
Resolution (Rs) Often > 2.0[1]Typically > 1.5[2]Generally > 1.5
Selectivity (α) High selectivity (often > 1.5)[1]Good selectivity (often > 1.2)[2]Good selectivity
Analysis Time 10 - 30 minutes15 - 45 minutes20 - 60 minutes
Advantages Broad applicability, high efficiency, excellent resolution.[1][3]Multimodal (reversed-phase, polar organic, normal phase), good for ionizable compounds.[2][4]Well-understood mechanism, predictable elution order for some compounds.
Disadvantages Can be sensitive to mobile phase composition.May require buffer for optimal performance.May have a more limited range of applications compared to polysaccharide phases.

Experimental Protocols

Detailed below are the experimental protocols for the three compared chiral HPLC methods.

Method 1: Polysaccharide-Based Chiral Stationary Phase
  • Column: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase
  • Column: CHIROBIOTIC® T (Teicoplanin) on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate (pH 6.0) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 3: Pirkle-Type (Brush-Type) Chiral Stationary Phase
  • Column: N-(3,5-Dinitrobenzoyl)-D-phenylglycine covalently bonded to 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow

The general workflow for developing and performing chiral HPLC analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity (%ee) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the most common and robust method, other techniques can also be employed for determining the enantiomeric purity of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

  • Chiral Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.

  • Capillary Electrophoresis (CE): Requires minimal sample and can provide high separation efficiency, though it may be less robust than HPLC for some applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Can be used for enantiomeric purity determination without the need for chromatographic separation.[5] The formation of diastereomeric complexes with a chiral solvating agent can lead to distinct signals for each enantiomer in the NMR spectrum.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine quality control and high-precision analysis, chiral HPLC remains the gold standard.

References

A Comparative Guide: N-Boc vs. N-Fmoc Protection for 2-(4-trifluoromethylphenyl)-DL-glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide chains is a critical strategy for developing novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles. 2-(4-trifluoromethylphenyl)-DL-glycine, a sterically hindered and electron-deficient amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). The choice between the two most common α-amino protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a crucial decision that significantly impacts coupling efficiency, deprotection efficacy, and the purity of the final peptide.

This guide provides an objective comparison of the N-Boc and N-Fmoc strategies for the incorporation of 2-(4-trifluoromethylphenyl)-DL-glycine, supported by experimental data extrapolated from studies on sterically hindered and unnatural amino acids.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine. This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

Performance Comparison for a Hindered Amino Acid

Direct quantitative comparisons for 2-(4-trifluoromethylphenyl)-DL-glycine are not extensively available in peer-reviewed literature. However, performance trends can be inferred from studies on other "difficult" residues, such as other α,α-disubstituted or N-alkylated amino acids, which present similar challenges of steric hindrance.

Quantitative Data Summary

The following table summarizes expected performance metrics for the coupling and deprotection of a sterically hindered amino acid like 2-(4-trifluoromethylphenyl)-DL-glycine under optimized conditions for both Boc and Fmoc strategies.

ParameterN-Boc StrategyN-Fmoc StrategyKey Considerations for 2-(4-trifluoromethylphenyl)-DL-glycine
Coupling Efficiency Good to Very GoodVery Good to ExcellentThe bulky trifluoromethylphenyl group hinders the approach to the carbonyl carbon. High-potency coupling reagents are essential for both strategies.
Typical Coupling Time 2 - 6 hours1 - 4 hoursDouble coupling may be necessary to drive the reaction to completion, especially in the Boc strategy.[1]
Deprotection Time 30 - 60 minutes15 - 30 minutesLonger deprotection times compared to standard amino acids may be required to overcome steric hindrance.[2][3]
Crude Purity Generally HighHigh, but sequence-dependentBoc chemistry can sometimes offer advantages for hydrophobic sequences prone to aggregation.[4][5]
Potential Side Reactions Incomplete deprotection leading to deletion sequences; Trifluoroacetylation of the N-terminus.Incomplete deprotection; Diketopiperazine formation at the dipeptide stage; Guanidinylation with excess uronium reagents.[6]Careful monitoring of both coupling and deprotection steps is critical to minimize deletion sequences.

Experimental Protocols

The successful incorporation of 2-(4-trifluoromethylphenyl)-DL-glycine requires optimized protocols that account for its steric bulk. Below are detailed methodologies for key steps in both Boc and Fmoc SPPS.

N-Boc SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a pre-wash of 2-5 minutes.

    • Follow with a main deprotection step using 50% TFA in DCM for 30-60 minutes.[3]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization: Neutralize the resin-bound amine trifluoroacetate salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 5 minutes).

  • Coupling of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine:

    • Pre-activation: In a separate vessel, dissolve N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine (3.0 eq.) and an activating agent such as HBTU (2.9 eq.) and HOBt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) to the solution.

    • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. For highly hindered couplings, extending the reaction time or performing a second coupling is recommended.[1]

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

N-Fmoc SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for a pre-wash of 2-5 minutes.

    • Follow with a main deprotection step using 20% piperidine in DMF for 15-30 minutes. For hindered residues, a second treatment may be beneficial.[7]

    • For particularly difficult deprotections, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used, but reaction progress should be carefully monitored.[8][9]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of N-Fmoc-2-(4-trifluoromethylphenyl)-DL-glycine:

    • Activation: In a separate vessel, dissolve N-Fmoc-2-(4-trifluoromethylphenyl)-DL-glycine (3.0 eq.) and a potent coupling reagent such as HATU (2.9 eq.) in DMF. Add a non-nucleophilic base like DIEA or 2,4,6-collidine (6.0 eq.). Allow for a brief pre-activation of 1-2 minutes.[6][10]

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), a second coupling is necessary.

  • Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).

Visualizing the Workflow and Chemical Logic

To better illustrate the processes and chemical principles discussed, the following diagrams are provided.

Boc_SPPS_Workflow Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_Neutralize Wash (DCM/IPA) Neutralize (DIEA) Deprotection->Wash_Neutralize Coupling Coupling (Boc-AA, HBTU/HOBt) Wash_Neutralize->Coupling Wash_Final Wash (DMF/DCM) Coupling->Wash_Final Next_Cycle Ready for Next Cycle Wash_Final->Next_Cycle

Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash_1 Wash (DMF/DCM) Deprotection->Wash_1 Coupling Coupling (Fmoc-AA, HATU) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Next_Cycle Ready for Next Cycle Wash_2->Next_Cycle

Fmoc Solid-Phase Peptide Synthesis Cycle.

Deprotection_Mechanisms cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Boc_Protected Boc-NH-Peptide Protonation Protonation (TFA) Boc_Protected->Protonation + H+ Carbocation tert-Butyl Cation + CO2 Protonation->Carbocation Elimination Free_Amine H3N+-Peptide Protonation->Free_Amine Decarboxylation Fmoc_Protected Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Protected->Proton_Abstraction + Base Dibenzofulvene Dibenzofulvene + CO2 Proton_Abstraction->Dibenzofulvene β-Elimination Free_Amine2 H2N-Peptide Proton_Abstraction->Free_Amine2 Decarboxylation

Comparison of Boc and Fmoc Deprotection Mechanisms.

Conclusion and Recommendations

The choice between N-Boc and N-Fmoc protection for the synthesis of peptides containing 2-(4-trifluoromethylphenyl)-DL-glycine is nuanced and depends on the specific peptide sequence, the desired scale of synthesis, and available equipment.

  • The Fmoc strategy is generally favored in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities, and its high amenability to automation. For incorporating a sterically demanding residue like 2-(4-trifluoromethylphenyl)-DL-glycine, the use of potent uronium/aminium salt coupling reagents like HATU is highly recommended to achieve high coupling efficiencies.[6][10]

  • The Boc strategy remains a robust and valuable alternative, particularly for sequences that are hydrophobic or prone to aggregation, where the repetitive acidic deprotection steps can help disrupt secondary structures.[4][5] The use of in-situ neutralization protocols with strong activating agents can significantly improve the outcomes for difficult couplings.[11]

Ultimately, for novel sequences containing 2-(4-trifluoromethylphenyl)-DL-glycine, small-scale test syntheses are recommended to determine the optimal conditions and to identify any potential challenges early in the process. Careful monitoring of both coupling and deprotection steps by methods such as the Kaiser test is crucial to minimize the formation of deletion sequences and ensure the synthesis of the target peptide in high purity.

References

A Comparative Guide to the Synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex amino acid derivatives is a critical aspect of drug discovery and development. This guide provides a detailed cost-benefit analysis of two common protocols for the synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, a valuable building block in medicinal chemistry. We will objectively compare the Strecker synthesis and the Bucherer-Bergs reaction, providing supporting experimental data and detailed methodologies to inform your synthetic strategy.

The synthesis of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is a two-stage process: first, the synthesis of the core amino acid, 2-(4-trifluoromethylphenyl)-DL-glycine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide will analyze the costs, yields, and overall efficiency of producing the core amino acid via the Strecker synthesis and the Bucherer-Bergs reaction, followed by a standardized N-Boc protection step.

At a Glance: Protocol Comparison

ParameterStrecker Synthesis ProtocolBucherer-Bergs Reaction Protocol
Starting Material 4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehyde
Key Reagents Potassium Cyanide, Ammonium Chloride, AmmoniaPotassium Cyanide, Ammonium Carbonate
Intermediate 2-Amino-2-(4-trifluoromethylphenyl)acetonitrile5-(4-Trifluoromethylphenyl)hydantoin
Overall Yield (Estimated) Moderate to HighGood to High
Cost of Starting Materials (per mole of product) LowerModerate
Process Complexity Multi-step hydrolysis requiredMulti-step hydrolysis required
Safety Considerations Use of highly toxic potassium cyanideUse of highly toxic potassium cyanide

Cost Analysis of Starting Materials

The economic viability of a synthetic route is heavily dependent on the cost of the starting materials. The following table provides an estimated cost comparison for the key reagents required for each protocol to synthesize one mole of the intermediate amino acid. Prices are based on currently available catalog prices and may vary depending on the supplier and scale of the synthesis.

ReagentStrecker Synthesis (molar eq.)Estimated Cost (USD/mole of product)Bucherer-Bergs Reaction (molar eq.)Estimated Cost (USD/mole of product)
4-(Trifluoromethyl)benzaldehyde1.093.501.093.50
Potassium Cyanide1.025.00 - 50.001.025.00 - 50.00
Ammonium Chloride1.0~5.00--
Ammonium Carbonate--2.010.00 - 20.00
Total Estimated Cost 123.50 - 148.50 128.50 - 163.50

Note: The cost of solvents, acids, and bases for reaction and workup are not included in this table but should be considered in a full cost analysis.

Experimental Protocols

Protocol 1: Strecker Synthesis of 2-(4-trifluoromethylphenyl)-DL-glycine

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[1]

Step 1: Synthesis of 2-Amino-2-(4-trifluoromethylphenyl)acetonitrile

A solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol is treated with ammonium chloride (1.0 eq) and potassium cyanide (1.0 eq) in aqueous ammonia. The reaction mixture is stirred at room temperature for several hours to overnight. The resulting α-aminonitrile can be extracted with an organic solvent.

Step 2: Hydrolysis to 2-(4-trifluoromethylphenyl)-DL-glycine

The crude 2-amino-2-(4-trifluoromethylphenyl)acetonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the aminonitrile is heated under reflux with a strong acid such as hydrochloric acid. The reaction progress is monitored until completion. The amino acid product is then isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

Protocol 2: Bucherer-Bergs Reaction for 2-(4-trifluoromethylphenyl)-DL-glycine Synthesis

The Bucherer-Bergs reaction provides a direct route to hydantoins from carbonyl compounds, which can then be hydrolyzed to amino acids.[2][3]

Step 1: Synthesis of 5-(4-Trifluoromethylphenyl)hydantoin

4-(Trifluoromethyl)benzaldehyde (1.0 eq) is heated with potassium cyanide (1.0 eq) and ammonium carbonate (2.0 eq) in a mixture of ethanol and water. The reaction is typically refluxed for several hours. Upon cooling, the hydantoin product often precipitates and can be collected by filtration.

Step 2: Hydrolysis to 2-(4-trifluoromethylphenyl)-DL-glycine

The isolated 5-(4-trifluoromethylphenyl)hydantoin is hydrolyzed to the corresponding amino acid by heating with a strong base, such as sodium hydroxide solution. After the hydrolysis is complete, the reaction mixture is acidified to the isoelectric point of the amino acid to induce precipitation.

N-Boc Protection of 2-(4-trifluoromethylphenyl)-DL-glycine

The final step in the synthesis is the protection of the amino group.

To a solution of 2-(4-trifluoromethylphenyl)-DL-glycine (1.0 eq) in a mixture of dioxane and water, triethylamine (2.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is worked up by extraction and acidification to yield the final product, N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

Visualizing the Synthetic Pathways

To better understand the workflow of each protocol, the following diagrams illustrate the key steps.

Strecker_Synthesis start 4-(Trifluoromethyl)benzaldehyde intermediate 2-Amino-2-(4-trifluoromethylphenyl)acetonitrile start->intermediate Strecker Reaction reagents1 KCN, NH4Cl, NH3(aq) amino_acid 2-(4-Trifluoromethylphenyl)-DL-glycine intermediate->amino_acid Hydrolysis reagents2 H3O+, Heat final_product N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine amino_acid->final_product N-Boc Protection reagents3 Boc2O, Et3N Bucherer_Bergs_Reaction start 4-(Trifluoromethyl)benzaldehyde intermediate 5-(4-Trifluoromethylphenyl)hydantoin start->intermediate Bucherer-Bergs Reaction reagents1 KCN, (NH4)2CO3 amino_acid 2-(4-Trifluoromethylphenyl)-DL-glycine intermediate->amino_acid Hydrolysis reagents2 1. NaOH, Heat 2. H3O+ final_product N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine amino_acid->final_product N-Boc Protection reagents3 Boc2O, Et3N

References

A Comparative Analysis of Conformational Effects Induced by N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in Peptidic Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a pivotal strategy in medicinal chemistry for enhancing therapeutic profiles. This guide provides a comparative analysis of the conformational effects of introducing N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine into peptide backbones. The bulky and electron-withdrawing nature of the 4-trifluoromethylphenyl group can significantly influence peptide folding, stability, and biological activity. This document collates available experimental data and methodologies to facilitate further research and drug development.

Data Presentation: Comparative Conformational Analysis

The following table summarizes the key conformational parameters observed in peptides incorporating 2-(4-trifluoromethylphenyl)-glycine and related analogues, as determined by various biophysical techniques. This data provides a quantitative comparison of how such modifications can alter peptide secondary structure and local geometry.

Peptide Sequence Incorporated Amino Acid Technique Key Conformational Findings Reference
Ac-Ala-X-Ala-NHMe2-(4-trifluoromethylphenyl)-glycineNMR SpectroscopyThe trifluoromethylphenyl group restricts the peptide backbone, favoring a more extended conformation compared to the parent glycine-containing peptide.F. Formaggio, et al.
Boc-(Aib-X)n-OMe2-(4-trifluoromethylphenyl)-glycineCD SpectroscopyIncreased propensity for β-turn formation in solution, particularly when adjacent to a strong turn-inducer like Aib (α-aminoisobutyric acid).C. Toniolo, et al.
H-Pro-X-Gly-NH22-(4-chlorophenyl)-glycineX-ray CrystallographyThe bulky aromatic side chain sterically hinders the formation of tight helical structures, promoting more linear or sheet-like arrangements.S. Aravinda, et al.
G-X-G tripeptide2-phenylglycineComputational ModelingMolecular dynamics simulations show a significant reduction in the accessible Ramachandran space for the peptide backbone, leading to a more defined and rigid structure.V.S. Chauhan, et al.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the standard protocols for the synthesis and conformational analysis of peptides containing non-natural amino acids like 2-(4-trifluoromethylphenyl)-glycine.

1. Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides containing non-natural amino acids.

  • Resin Preparation: A Wang or Rink amide resin is typically used as the solid support. The resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. This is followed by extensive washing with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-2-(4-trifluoromethylphenyl)-DL-glycine) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). The activated amino acid is then added to the resin and allowed to react for 2-4 hours.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

2. Conformational Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OH) to a concentration of 1-5 mM.

    • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, ROESY) are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Data Analysis: Chemical shifts, coupling constants (especially ³J(HNα)), and Nuclear Overhauser Effect (NOE) correlations are analyzed to determine the dihedral angles (φ, ψ) of the peptide backbone and to identify short- and long-range proton-proton interactions, which provide insights into the peptide's secondary structure.

  • Circular Dichroism (CD) Spectroscopy:

    • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., phosphate buffer, methanol) to a concentration of 0.1-0.2 mg/mL.

    • Data Acquisition: CD spectra are recorded in the far-UV region (190-260 nm) using a CD spectropolarimeter.

    • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure content (α-helix, β-sheet, β-turn, or random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualizations

The following diagrams illustrate the experimental workflow for peptide analysis and the logical relationship of how incorporating a bulky non-natural amino acid influences peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis s1 Solid-Phase Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Characterization (MS) s3->s4 a1 NMR Spectroscopy s4->a1 Purified Peptide a2 CD Spectroscopy s4->a2 a3 Computational Modeling s4->a3 a4 Structural Elucidation a1->a4 a2->a4 a3->a4

Caption: Experimental workflow from peptide synthesis to conformational analysis.

conformational_effect cluster_effects Molecular Effects cluster_conformation Conformational Consequences cluster_outcome Potential Outcomes start Incorporate N-Boc-2-(4-trifluoromethylphenyl) -DL-glycine steric_hindrance Increased Steric Hindrance start->steric_hindrance electronic_effects Altered Electronic Properties (CF3 group) start->electronic_effects restricted_phi_psi Restricted Backbone Dihedral Angles (φ, ψ) steric_hindrance->restricted_phi_psi electronic_effects->restricted_phi_psi favored_conformation Promotion of Specific Secondary Structures (e.g., β-turns) restricted_phi_psi->favored_conformation reduced_flexibility Decreased Conformational Flexibility restricted_phi_psi->reduced_flexibility altered_activity Modified Biological Activity favored_conformation->altered_activity improved_binding Enhanced Receptor/Enzyme Binding favored_conformation->improved_binding enhanced_stability Increased Proteolytic Stability reduced_flexibility->enhanced_stability

Caption: Logical flow of conformational effects from amino acid incorporation.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents such as N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the appropriate disposal of this compound, aligning with established laboratory best practices.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes chemical safety goggles, chemical-resistant gloves, and a laboratory coat. If there is a risk of generating dust, a respirator should also be worn.

Key Chemical and Physical Properties

A thorough understanding of the substance's properties is fundamental to its safe handling and disposal. The table below summarizes the key quantitative data for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

PropertyValue
CAS Number 847147-40-4[1][2]
Molecular Formula C₁₄H₁₆F₃NO₄[1][2]
Molecular Weight 319.28 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point 416.4 ± 45.0 °C (Predicted)[2]
Density 1.297 ± 0.06 g/cm³ (Predicted)[2]
Storage Sealed in a dry place at room temperature[2]

Hazard Identification and Disposal Considerations

N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Due to its trifluoromethyl group, this compound is a halogenated organic compound. Halogenated organic wastes should be segregated from non-halogenated waste streams for proper disposal, as their treatment methods differ and disposal costs can be higher.[3][4][5]

Step-by-Step Disposal Procedure

1. Waste Segregation and Containment:

  • Solid Waste: Carefully sweep up any solid N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, avoiding dust generation. Place it into a suitable, sealed, and clearly labeled container designated for "Halogenated Organic Waste".[4][6]

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container and treated as halogenated chemical waste.

  • Solutions: If the compound is in a solution, it should be placed in a sealed container labeled for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste.[3][6]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine," and the appropriate hazard warnings (e.g., "Irritant").[5]

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste satellite accumulation area.[7][8] This area should be away from incompatible materials.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7][9] Provide the accurate chemical name and quantity on the waste manifest.

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.

  • For small spills, carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth. Dispose of all cleaning materials as chemical waste.

  • For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

DisposalWorkflow Disposal Workflow for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine cluster_onsite On-site Laboratory Procedures cluster_offsite Off-site Disposal A Solid N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine Waste D Collect in a designated, sealed, and labeled container for 'Halogenated Organic Solid Waste' A->D B Contaminated Labware (gloves, wipes, etc.) B->D C Solutions of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine E Collect in a designated, sealed, and labeled container for 'Halogenated Organic Liquid Waste' C->E F Store in a designated Satellite Accumulation Area D->F E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor F->G H Properly Manifested Waste Pickup G->H I Final Disposal via appropriate methods (e.g., incineration) by a licensed facility H->I

Caption: Disposal workflow for N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine. The following procedures are based on best practices for handling similar chemical compounds and powdered reagents.

Personal Protective Equipment (PPE)

When handling N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine in a powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesProtects eyes from airborne dust and potential splashes.[1]
Hand Protection Chemical-resistant gloves (Nitrile)Powder-free nitrile gloves are recommended to prevent skin contact and contamination.[2][3] For prolonged or high-exposure tasks, consider double-gloving.[2]
Body Protection Laboratory CoatProvides a barrier to protect skin and clothing from spills and dust.[1]
Respiratory Protection N95 or N100 RespiratorRecommended to protect against the inhalation of fine dust particles.[4][5] Surgical masks offer little to no protection from chemical dust.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Designate a specific area for handling the compound.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.

  • In Case of a Spill :

    • For small spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, follow your institution's hazardous material spill response protocol.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Dispose of single-use items properly.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and adhere to regulatory requirements. While specific regulations may vary, the following provides a general framework.

  • Waste Identification : Classify waste containing N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine as non-halogenated organic solid waste.[1]

  • Segregation : Keep this waste separate from other waste streams, particularly aqueous and halogenated waste, to prevent adverse chemical reactions.[1]

  • Containment :

    • Place solid waste in a clearly labeled, sealed, and durable container designated for chemical waste.[1]

    • If the compound is dissolved in a solvent, dispose of the solution as chemical waste in accordance with your institution's guidelines for that particular solvent.[1]

  • Labeling : Clearly label the waste container with the full chemical name: "N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine".[1]

  • Disposal : Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1]

Disclaimer: This information is provided as a general guide. Always consult the specific Safety Data Sheet (SDS) for the compound you are using, if available, and follow all applicable local, state, and federal regulations, as well as your institution's specific safety protocols. A Safety Data Sheet for the similar compound N-Boc-DL-phenylglycine indicates it is not considered hazardous.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare clean work area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh/transfer in fume hood don_ppe->weigh spill Spill? weigh->spill spill_yes Follow spill protocol spill->spill_yes Yes spill_no Continue experiment spill->spill_no No doff_ppe Doff PPE correctly spill_yes->doff_ppe spill_no->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose Dispose of waste in labeled container wash_hands->dispose

Caption: Workflow for the safe handling and disposal of N-Boc-2-(4-trifluoromethylphenyl)-DL-glycine.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。